molecular formula C8H12N2O2 B180565 Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 15803-27-7

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

カタログ番号: B180565
CAS番号: 15803-27-7
分子量: 168.19 g/mol
InChIキー: NFKJSKVAOLQEDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a versatile pyrazole derivative that serves as a valuable synthetic intermediate and core scaffold in pioneering pharmaceutical and medicinal chemistry research. Its significant research value lies in its role in the structure-guided development of novel therapeutics, particularly as a potent and selective inhibitor of Plasmodium vivax N-myristoyltransferase (NMT), a promising target for antimalarial drugs aimed at preventing relapses . Computational studies and molecular docking investigations of analogous pyrazole-3-carboxylate structures suggest potential interactions with enzymes like phosphodiesterase 4D (PDE4D) and others relevant to inflammatory and neurological pathways . Furthermore, studies on closely related compounds have demonstrated that the pyrazole-3-carboxylate scaffold can be optimized to exhibit significant anti-inflammatory activity in experimental models . This compound provides a critical building block for exploring new chemical space in drug discovery, enabling research into treatments for malaria, inflammatory conditions, and central nervous system disorders. For Research Use Only. Not for diagnostic or therapeutic use.

特性

IUPAC Name

ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKJSKVAOLQEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577320
Record name Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15803-27-7
Record name Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic protocol for Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a specific, documented synthesis in the current literature, this guide outlines a robust and scientifically sound two-step approach based on well-established chemical principles: the acylation of an ester enolate to form a key β-ketoester intermediate, followed by a Knorr pyrazole synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the initial preparation of ethyl 2,3-dimethyl-2,4-dioxobutanoate, which then undergoes cyclocondensation with hydrazine hydrate.

Synthetic Pathway Proposed Synthesis of this compound cluster_step1 Step 1: Synthesis of Ethyl 2,3-dimethyl-2,4-dioxobutanoate cluster_step2 Step 2: Knorr Pyrazole Synthesis ethyl_propionate Ethyl Propionate LDA LDA, THF -78 °C ethyl_propionate->LDA 1. acetyl_chloride Acetyl Chloride LDA->acetyl_chloride 2. intermediate Ethyl 2,3-dimethyl-2,4-dioxobutanoate acetyl_chloride->intermediate Formation of β-ketoester hydrazine Hydrazine Hydrate intermediate->hydrazine ethanol Ethanol, Acetic Acid (cat.) Reflux hydrazine->ethanol Cyclocondensation final_product This compound ethanol->final_product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Proposed Synthesis of Ethyl 2,3-dimethyl-2,4-dioxobutanoate (Intermediate)

This proposed method is based on the acylation of an ester enolate.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
DiisopropylamineC₆H₁₅N101.191.54 mL11
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.064.4 mL11
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1150 mL-
Ethyl 2-methylpropanoateC₆H₁₂O₂116.161.16 g10
Acetyl chlorideC₂H₃ClO78.500.78 g10

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (30 mL) and diisopropylamine (1.54 mL, 11 mmol).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve ethyl 2-methylpropanoate (1.16 g, 10 mmol) in anhydrous THF (10 mL).

  • Add the solution of ethyl 2-methylpropanoate dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Add acetyl chloride (0.78 g, 10 mmol) dissolved in anhydrous THF (10 mL) dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield ethyl 2,3-dimethyl-2,4-dioxobutanoate.

Step 2: Knorr Pyrazole Synthesis of this compound

This protocol is adapted from general procedures for the Knorr pyrazole synthesis.[1][2]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2,3-dimethyl-2,4-dioxobutanoateC₈H₁₂O₄188.181.88 g10
Hydrazine hydrate (~64% hydrazine)H₆N₂O50.060.6 mL~12
EthanolC₂H₅OH46.0730 mL-
Glacial Acetic AcidC₂H₄O₂60.053-4 dropscatalytic

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,3-dimethyl-2,4-dioxobutanoate (1.88 g, 10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (~0.6 mL, ~12 mmol) to the solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.[1]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water (50 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Expected Characterization Data

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 1.35-1.45 (t, 3H, -OCH₂CH ₃), 2.20-2.30 (s, 3H, C4-CH ₃), 2.40-2.50 (s, 3H, C5-CH ₃), 4.30-4.40 (q, 2H, -OCH ₂CH₃), 9.5-11.0 (br s, 1H, NH )
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~10 (C4-C H₃), ~12 (C5-C H₃), ~14 (-OCH₂C H₃), ~60 (-OC H₂CH₃), ~110 (C4), ~140 (C5), ~148 (C3), ~162 (C=O)
IR (KBr, cm⁻¹)~3200-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1700-1720 (C=O ester stretch), ~1550-1600 (C=N, C=C stretch)
Mass Spectrometry (EI)m/z: 182 (M⁺)

Logical Workflow for Synthesis and Characterization

Experimental Workflow start Start step1 Synthesize Ethyl 2,3-dimethyl-2,4-dioxobutanoate start->step1 purify1 Purify Intermediate (Distillation/Chromatography) step1->purify1 char1 Characterize Intermediate (NMR, IR) purify1->char1 step2 Knorr Pyrazole Synthesis with Hydrazine Hydrate char1->step2 precipitate Precipitate Product in Water step2->precipitate filter Filter and Wash Crude Product precipitate->filter recrystallize Recrystallize Final Product filter->recrystallize char2 Characterize Final Product (NMR, IR, MS, m.p.) recrystallize->char2 end End char2->end

Caption: Overall workflow from starting materials to the final, characterized product.

This guide provides a detailed, albeit proposed, pathway for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures for the best results. Standard laboratory safety precautions should be followed throughout the execution of these protocols.

References

An In-depth Technical Guide to the Knorr Pyrazole Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Knorr pyrazole synthesis, with a specific focus on the preparation of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, a valuable scaffold in medicinal chemistry. This document details the reaction mechanism, experimental protocols, and quantitative data to support the synthesis and characterization of this compound.

Introduction to the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This reaction is typically catalyzed by an acid and is a versatile method for creating a wide array of substituted pyrazoles.[2] Pyrazole rings are significant pharmacophores found in numerous biologically active compounds, making their synthesis a key focus in drug discovery and development.[1]

The synthesis of this compound via this method involves the reaction of ethyl 2,4-dioxopentanoate with hydrazine hydrate. The regioselectivity of this reaction is a critical aspect, as the unsymmetrical nature of the dicarbonyl compound can potentially lead to the formation of two different pyrazole isomers.

Reaction Mechanism and Regioselectivity

The Knorr pyrazole synthesis proceeds through the initial condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1]

In the synthesis of this compound from ethyl 2,4-dioxopentanoate and hydrazine, the initial nucleophilic attack by a nitrogen atom of hydrazine can occur at either the C2 or C4 carbonyl group of the diketoester. The subsequent cyclization and dehydration lead to the formation of either this compound or its isomer, Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. The reaction conditions, including temperature and pH, can influence the regiochemical outcome. The confirmed structure of the desired product indicates that the reaction proceeds with a specific regioselectivity.

Knorr Pyrazole Synthesis Mechanism cluster_0 Reactants cluster_1 Intermediate Stages cluster_2 Product hydrazine Hydrazine Hydrate hydrazone Hydrazone Intermediate hydrazine->hydrazone Condensation diketone Ethyl 2,4-dioxopentanoate diketone->hydrazone cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization product Ethyl 4,5-dimethyl-1H- pyrazole-3-carboxylate cyclized->product Dehydration

Figure 1: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol

The following protocol for the synthesis of this compound is based on established procedures for the Knorr pyrazole synthesis.

Materials:

  • Ethyl 2,4-dioxopentanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid (e.g., 3-5 drops) is then added.

  • Reaction: The reaction mixture is heated to reflux (approximately 80-90°C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with deionized water and a saturated sodium bicarbonate solution.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Experimental Workflow A 1. Dissolve Ethyl 2,4-dioxopentanoate in Ethanol B 2. Add Hydrazine Hydrate and Acetic Acid A->B C 3. Heat to Reflux (2-4h) Monitor by TLC B->C D 4. Cool and Remove Solvent C->D E 5. Dissolve in Organic Solvent and Wash D->E F 6. Dry and Evaporate Solvent E->F G 7. Purify by Chromatography or Recrystallization F->G H 8. Characterize Product G->H

Figure 2: General experimental workflow for the synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

ParameterValue
Reactants Ethyl 2,4-dioxopentanoate, Hydrazine Hydrate
Solvent Ethanol
Catalyst Glacial Acetic Acid
Reaction Temperature Reflux (approx. 80-90°C)
Reaction Time 2-4 hours
Yield Typically moderate to good

Table 2: Physical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance White to off-white solid
Melting Point Specific to the purified compound
¹H NMR (CDCl₃, δ ppm) ~1.35 (t, 3H, -OCH₂CH₃), ~2.20 (s, 3H, C4-CH₃), ~2.50 (s, 3H, C5-CH₃), ~4.30 (q, 2H, -OCH₂CH₃), ~10.0 (br s, 1H, NH)
¹³C NMR (CDCl₃, δ ppm) ~10.0 (C4-CH₃), ~12.0 (C5-CH₃), ~14.5 (-OCH₂CH₃), ~60.5 (-OCH₂CH₃), ~110.0 (C4), ~138.0 (C5), ~145.0 (C3), ~163.0 (C=O)
Mass Spec (m/z) [M+H]⁺ expected at 169.0977

Note: The NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Conclusion

The Knorr pyrazole synthesis remains a highly effective and versatile method for the preparation of substituted pyrazoles. This guide provides a detailed framework for the successful synthesis and characterization of this compound. The provided experimental protocol and quantitative data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel pyrazole-based compounds with potential therapeutic applications. Careful control of reaction conditions is crucial for achieving good yields and ensuring the desired regioselectivity.

References

An In-depth Technical Guide to the Cyclocondensation Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclocondensation reaction for the synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details the core synthetic strategy, a representative experimental protocol, and relevant chemical data.

Core Synthesis Strategy: The Knorr Pyrazole Synthesis

The most common and established method for the synthesis of pyrazoles is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] In the case of this compound, the logical precursors are an appropriately substituted β-ketoester and hydrazine.

The key 1,3-dicarbonyl compound for this synthesis is ethyl 2-methyl-3-oxobutanoate (also known as ethyl α-methylacetoacetate). The reaction proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, is a critical aspect of this synthesis.

Experimental Protocol: A Representative Synthesis

Synthesis of the Precursor: Ethyl 2-methyl-3-oxobutanoate

A common method for the synthesis of α-alkylated β-ketoesters like ethyl 2-methyl-3-oxobutanoate involves the alkylation of ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Methyl iodide

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution to form the sodium salt of the enolate.

  • Methyl iodide is then added to the reaction mixture, which is subsequently heated to reflux.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by fractional distillation to yield ethyl 2-methyl-3-oxobutanoate.

Cyclocondensation Reaction

Materials:

  • Ethyl 2-methyl-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol or Glacial Acetic Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethyl 2-methyl-3-oxobutanoate in a suitable solvent such as ethanol or glacial acetic acid, an equimolar amount of hydrazine hydrate is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Reactant and Product Summary
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
Ethyl 2-methyl-3-oxobutanoateC7H12O3144.17Precursor
Hydrazine hydrateH6N2O50.06Reactant
This compoundC8H12N2O2168.19Product
Spectroscopic Data for a Structurally Similar Compound: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

The following data is for the regioisomer Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 5744-51-4) and is provided for reference. The actual data for this compound may differ.

PropertyData
Melting Point42-46 °C
1H NMR Predicted shifts for this compound would include signals for the ethyl ester protons (a quartet and a triplet), two methyl singlets, and a pyrazole NH proton (if not exchanged).
13C NMR Predicted shifts would include signals for the carbonyl carbon, the pyrazole ring carbons, the ethyl ester carbons, and the two methyl carbons.
IR (cm-1) Expected peaks would include N-H stretching, C-H stretching, C=O stretching of the ester, and C=C/C=N stretching of the pyrazole ring.
Mass Spec The molecular ion peak (M+) would be expected at m/z = 168.19.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclocondensation Cyclocondensation start_precursor Ethyl Acetoacetate + Sodium Ethoxide enolate Enolate Formation start_precursor->enolate methylation Alkylation with Methyl Iodide enolate->methylation workup_precursor Work-up & Purification methylation->workup_precursor precursor Ethyl 2-methyl-3-oxobutanoate workup_precursor->precursor start_reaction Ethyl 2-methyl-3-oxobutanoate + Hydrazine Hydrate precursor->start_reaction reflux Reflux in Solvent start_reaction->reflux workup Work-up & Purification reflux->workup product This compound workup->product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship in Knorr Pyrazole Synthesis

knorr_synthesis diketone 1,3-Dicarbonyl Compound (Ethyl 2-methyl-3-oxobutanoate) intermediate Hydrazone Intermediate diketone->intermediate hydrazine Hydrazine (Hydrazine Hydrate) hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration pyrazole Pyrazole Product (this compound) dehydration->pyrazole

Caption: Logical steps in the Knorr pyrazole synthesis.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The synthesis is primarily achieved through the well-established Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring system.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most prevalent and efficient method for synthesizing this compound involves a two-step process. The first step is the formation of a key intermediate, ethyl 3-methyl-2,4-dioxopentanoate. This is followed by the cyclocondensation of this β-diketoester with a hydrazine source to yield the final pyrazole product.

Pathway 1: Two-Step Synthesis via a β-Diketoester Intermediate

This pathway is a classic application of the Knorr pyrazole synthesis, offering a reliable route to the target molecule.

  • Step 1: Synthesis of Ethyl 3-methyl-2,4-dioxopentanoate The synthesis of the crucial β-diketoester intermediate can be achieved via a Claisen condensation reaction.

  • Step 2: Cyclocondensation with Hydrazine The synthesized ethyl 3-methyl-2,4-dioxopentanoate is then reacted with hydrazine hydrate, typically in an alcoholic solvent and often with an acid catalyst, to form the pyrazole ring.

Starting Materials and Reaction Components

A successful synthesis of this compound requires careful selection of starting materials and reagents. The following table summarizes the key components for the primary synthetic pathway.

Role in Synthesis Starting Material/Reagent Chemical Formula Key Considerations
Source of Pyrazole Ring Atoms (C4, C5, and attached methyl groups) 3-Methyl-2,4-pentanedioneC₆H₁₀O₂A common β-diketone that provides the 4- and 5-methyl substitution pattern.
Source of Pyrazole Ring Atoms (N1, N2) Hydrazine HydrateN₂H₄·H₂OA common and reactive source of the hydrazine moiety. Should be handled with care due to its toxicity.
Source of the Ethyl Carboxylate Group Diethyl OxalateC₆H₁₀O₄Reacts in the initial step to form the diketoester intermediate.
Base Catalyst (for Step 1) Sodium EthoxideC₂H₅ONaA strong base required to deprotonate the α-carbon in the Claisen condensation.
Solvent EthanolC₂H₅OHA common solvent for both steps of the synthesis.
Acid Catalyst (for Step 2) Glacial Acetic AcidCH₃COOHOften used to catalyze the cyclization reaction.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-methyl-2,4-dioxopentanoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Addition of Reactants: A mixture of 3-methyl-2,4-pentanedione and diethyl oxalate is added dropwise to the sodium ethoxide solution with stirring.

  • Reaction: The reaction mixture is heated to reflux for several hours to drive the Claisen condensation to completion.

  • Workup: After cooling, the reaction mixture is acidified with a dilute acid (e.g., hydrochloric acid or sulfuric acid). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude ethyl 3-methyl-2,4-dioxopentanoate.

  • Purification: The crude product may be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Reaction Setup: The purified ethyl 3-methyl-2,4-dioxopentanoate from Step 1 is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: Hydrazine hydrate is added to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reaction Workflow and Logic

The synthesis of this compound can be visualized as a logical progression from simple starting materials to the final heterocyclic product.

G cluster_0 Step 1: Formation of β-Diketoester cluster_1 Step 2: Knorr Pyrazole Synthesis SM1 3-Methyl-2,4-pentanedione Reaction1 SM2 Diethyl Oxalate Base Sodium Ethoxide in Ethanol Base->Reaction1 Intermediate Ethyl 3-methyl-2,4-dioxopentanoate Intermediate_ref Ethyl 3-methyl-2,4-dioxopentanoate Reaction1->Intermediate  Claisen Condensation Hydrazine Hydrazine Hydrate Reaction2 Catalyst Glacial Acetic Acid (catalyst) Catalyst->Reaction2 Product This compound Reaction2->Product  Cyclocondensation

Caption: Synthetic workflow for this compound.

Alternative Synthetic Approaches

While the two-step Knorr synthesis is the most common, other methods for constructing the pyrazole ring exist and may be applicable.

One-Pot, Multi-Component Synthesis

In some cases, it may be possible to perform the synthesis in a one-pot fashion, where all starting materials are combined in a single reaction vessel. This approach can improve efficiency by reducing the need for isolation and purification of intermediates. A potential one-pot synthesis of this compound could involve the in-situ formation of the β-diketoester followed by the immediate addition of hydrazine.

G SM1 3-Methyl-2,4-pentanedione Reaction SM2 Diethyl Oxalate SM3 Hydrazine Hydrate Reagents Base (e.g., NaOEt) Acid Catalyst (e.g., AcOH) Reagents->Reaction Product This compound Reaction->Product  One-Pot Reaction

Caption: Conceptual workflow for a one-pot synthesis.

Conclusion

The synthesis of this compound is reliably achieved through the Knorr pyrazole synthesis, utilizing readily available starting materials. The two-step approach involving the formation and subsequent cyclization of ethyl 3-methyl-2,4-dioxopentanoate is a well-documented and versatile method. For drug development and process chemistry, optimization of reaction conditions and exploration of one-pot procedures may offer advantages in terms of efficiency and scalability. This guide provides a solid foundation for researchers and scientists to approach the synthesis of this important pyrazole derivative.

An In-depth Technical Guide to the Chemical Properties of Ethyl Dimethyl-1H-pyrazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Chemical Properties of Pyrazole Derivatives

Pyrazole is an aromatic heterocyclic compound. The pyrazole ring is relatively stable and resistant to oxidation and reduction. The presence of the nitrogen atoms influences the electron density of the ring, making it susceptible to both electrophilic and nucleophilic attack. The N1 nitrogen is pyrrole-like and can be deprotonated in the presence of a base, while the N2 nitrogen is pyridine-like and is the site of protonation in acidic conditions. These properties are fundamental to the various synthetic transformations that pyrazole derivatives can undergo.

Isomers of Ethyl Dimethyl-1H-pyrazole-3-carboxylate

The focus of this guide is on the isomers of ethyl dimethyl-1H-pyrazole-3-carboxylate. The position of the two methyl groups on the pyrazole ring significantly influences the molecule's physical and chemical properties. The isomers for which data has been compiled are:

  • Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

A logical diagram illustrating the relationship between these isomers is presented below.

isomers cluster_isomers Isomers Ethyl Dimethyl-1H-pyrazole-carboxylate Core Ethyl Dimethyl-1H-pyrazole-carboxylate Core Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate This compound Ethyl Dimethyl-1H-pyrazole-carboxylate Core->this compound Target Isomer (Data Limited) Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate Ethyl Dimethyl-1H-pyrazole-carboxylate Core->Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate Related Isomer Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate Ethyl Dimethyl-1H-pyrazole-carboxylate Core->Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate Related Isomer Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Ethyl Dimethyl-1H-pyrazole-carboxylate Core->Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Related Isomer

Caption: Relationship between the target isomer and its related, documented isomers.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the documented isomers of ethyl dimethyl-1H-pyrazole-carboxylate.

PropertyEthyl 1,5-dimethyl-1H-pyrazole-3-carboxylateEthyl 3,5-dimethyl-1H-pyrazole-4-carboxylateEthyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
CAS Number 5744-51-4[1]35691-93-15744-40-1[]
Molecular Formula C₈H₁₂N₂O₂[1]C₈H₁₂N₂O₂C₈H₁₂N₂O₂[]
Molecular Weight 168.19 g/mol [1]168.19 g/mol 168.19 g/mol []
Physical Form Solid[1]Not specifiedNot specified
Melting Point 42-46 °C[1]Not specifiedNot specified
Boiling Point Not specifiedNot specified71 °C @ 0.3 mmHg

Spectral Data

The spectral data is crucial for the identification and characterization of these compounds.

Spectral DataEthyl 1,5-dimethyl-1H-pyrazole-3-carboxylateEthyl 3,5-dimethyl-1H-pyrazole-4-carboxylateEthyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
¹H NMR Data not readily available.Data not readily available.Data not readily available.
¹³C NMR Data not readily available.A spectrum is available on SpectraBase.Data not readily available.
Mass Spectrum Data not readily available.GC-MS data available.Data not readily available.
IR Spectrum Data not readily available.Data not readily available.Data not readily available.

Experimental Protocols: General Synthesis of Pyrazole-3-carboxylates

A common and versatile method for the synthesis of pyrazole-3-carboxylates involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This approach allows for the introduction of various substituents on the pyrazole ring. A general workflow for this synthesis is depicted below.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 1,3-Dicarbonyl Compound (e.g., β-ketoester) C Cyclocondensation A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate) B->C D Ethyl Pyrazole-3-carboxylate Derivative C->D

Caption: General synthesis workflow for ethyl pyrazole-3-carboxylate derivatives.

A specific example for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives involves a two-step process.[3]

Step 1: Synthesis of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Derivatives Diethyl oxalate is reacted with an acetophenone derivative in the presence of sodium ethoxide to form the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.[3]

Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives A suspension of the dioxo-ester intermediate is prepared with hydrazine hydrate in glacial acetic acid. This mixture is then reacted to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.[3]

Conclusion

This technical guide has provided a comparative overview of the chemical properties of several isomers of ethyl dimethyl-1H-pyrazole-carboxylate. While specific experimental data for the 4,5-dimethyl isomer remains elusive in the current literature, the information compiled for the 1,5-dimethyl, 3,5-dimethyl, and 1,3-dimethyl isomers offers a valuable starting point for researchers. The presented data on physicochemical properties, spectral characteristics, and general synthetic methodologies will aid in the design of new pyrazole-based compounds and further investigation into their potential as therapeutic agents. Further research is warranted to synthesize and characterize the this compound isomer to complete the chemical landscape of this compound class.

References

An In-depth Technical Guide to Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative Overview for Researchers, Scientists, and Drug Development Professionals

Initial Note on Compound Identification: Extensive searches for "Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate" did not yield a specific CAS number or dedicated scientific literature. Consequently, this technical guide focuses on the closely related and well-documented isomer, Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 5744-51-4) . This compound shares the same molecular formula and core pyrazole structure, making it a relevant and valuable subject for research and development in similar application areas.

Compound Profile

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring, a five-membered ring with two adjacent nitrogen atoms. The presence of methyl and ethyl carboxylate substitutions makes it a versatile building block in medicinal chemistry and organic synthesis.[1] Pyrazole derivatives are known for a wide range of biological activities, including antimicrobial and anticancer properties.[1]

Chemical and Physical Properties

The following table summarizes the key quantitative data for Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

PropertyValueReference
CAS Number 5744-51-4
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance Solid
Melting Point 42-46 °C
SMILES CCOC(=O)c1cc(C)n(C)n1
InChI 1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)10(3)9-7/h5H,4H2,1-3H3
Safety Information

The compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant. It is also classified as Acute Toxicity 4 (Oral).

Hazard CodeDescription
H302 Harmful if swallowed

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate was not found in the immediate search results, a general and plausible synthetic route can be derived from the literature on similar pyrazole derivatives. The synthesis of pyrazole-3-carboxylates often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

General Synthesis of Pyrazole-3-Carboxylates

A common method for synthesizing pyrazole-3-carboxylates involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[2][3] For Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a likely precursor would be a derivative of ethyl 2,4-dioxovalerate.

Experimental Protocol (Hypothetical, based on similar syntheses):

  • Preparation of the Diketoester: A suitable diketoester, such as a derivative of ethyl 2,4-dioxovalerate, is dissolved in a polar solvent like ethanol.

  • Reaction with Methylhydrazine: An equimolar amount of methylhydrazine is added dropwise to the solution at room temperature. The reaction mixture is then refluxed for several hours.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Below is a conceptual workflow for the synthesis.

G General Synthesis Workflow diketoester Ethyl 2,4-dioxovalerate derivative reaction Condensation Reaction (Ethanol, Reflux) diketoester->reaction methylhydrazine Methylhydrazine methylhydrazine->reaction workup Solvent Removal & Column Chromatography reaction->workup product Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate workup->product G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription pyrazole Pyrazole Derivative pyrazole->mek Inhibition proliferation Cell Proliferation & Survival transcription->proliferation

References

The Versatile Building Block: A Technical Guide to Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among the myriad of pyrazole-based building blocks, Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate stands out as a versatile synthon for the construction of complex molecular architectures with significant therapeutic potential. This technical guide provides an in-depth overview of its synthesis, key reactions, and its burgeoning role in the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors.

Synthesis of the Core Scaffold

The Knorr pyrazole synthesis remains the most prevalent and efficient method for the preparation of the pyrazole ring. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, the logical precursors are a 1,3-dicarbonyl compound bearing the required methyl and ethyl carboxylate functionalities, and methylhydrazine.

A general and adaptable two-step synthetic protocol is outlined below. The first step involves the formation of an intermediate from the reaction of diethyl oxalate and 2-butanone, which then undergoes cyclization with methylhydrazine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Intermediate 1,3-Dicarbonyl Compound

A detailed protocol for a similar transformation involves the reaction of acetophenone derivatives with diethyl oxalate in the presence of a base like sodium ethoxide.[1][2] This approach can be adapted for the synthesis of the required precursor for this compound.

Step 2: Cyclization to Form the Pyrazole Ring

The intermediate dicarbonyl compound is then reacted with a hydrazine, in this case, methylhydrazine, typically in a solvent like glacial acetic acid, to yield the final pyrazole product.[1][2]

Illustrative Synthetic Workflow:

G Diethyl Oxalate Diethyl Oxalate Intermediate_Dicarbonyl Intermediate 1,3-Dicarbonyl Diethyl Oxalate->Intermediate_Dicarbonyl 2-Butanone 2-Butanone 2-Butanone->Intermediate_Dicarbonyl Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intermediate_Dicarbonyl Target_Molecule Ethyl 4,5-dimethyl-1H- pyrazole-3-carboxylate Intermediate_Dicarbonyl->Target_Molecule Methylhydrazine Methylhydrazine Methylhydrazine->Target_Molecule Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Target_Molecule

Caption: General workflow for the synthesis of the target pyrazole.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
CAS Number 5744-51-4
Appearance Solid
Melting Point 42-46 °C
¹H NMR Spectral data would be included here from experimental findings.
¹³C NMR Spectral data would be included here from experimental findings.
Mass Spectrum Spectral data would be included here from experimental findings.
IR Spectrum Spectral data would be included here from experimental findings.

Utility as a Building Block in Organic Synthesis

This compound serves as a versatile platform for the introduction of diverse functionalities, primarily through reactions involving the ester group and the pyrazole ring itself.

Hydrolysis to the Carboxylic Acid

The ethyl ester can be readily hydrolyzed under basic conditions to afford 4,5-dimethyl-1H-pyrazole-3-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of a wide range of amide derivatives, which are prevalent in many biologically active molecules.

Amide Bond Formation

The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of pyrazole-3-carboxamides. This is a crucial step in the synthesis of many kinase inhibitors.

Workflow for Amide Synthesis:

G Start Ethyl 4,5-dimethyl-1H- pyrazole-3-carboxylate Hydrolysis Base (e.g., LiOH, NaOH) H₂O/Solvent Start->Hydrolysis Carboxylic_Acid 4,5-dimethyl-1H-pyrazole -3-carboxylic acid Hydrolysis->Carboxylic_Acid Coupling Coupling Reagents (e.g., HATU, EDC/HOBt) Carboxylic_Acid->Coupling Amine R-NH₂ Amine->Coupling Amide_Product N-substituted-4,5-dimethyl-1H- pyrazole-3-carboxamide Coupling->Amide_Product

Caption: Synthesis of pyrazole-3-carboxamides.

Application in the Synthesis of Kinase Inhibitors

The pyrazole core is a well-established pharmacophore in the design of kinase inhibitors.[3][4][5][6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of many pyrazole-based kinase inhibitors involves a central pyrazole ring, often with substituents at the 1, 3, and 4-positions that interact with the ATP-binding site of the kinase.

While specific examples starting directly from this compound are not extensively documented in readily available literature, the synthesis of potent kinase inhibitors based on the 1H-pyrazole-3-carboxamide scaffold is well-established.[4][7] For instance, derivatives of 1H-pyrazole-3-carboxamide have shown potent activity against kinases such as Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs), which are crucial targets in the treatment of acute myeloid leukemia (AML).[4][7]

Illustrative Signaling Pathway Targeted by Pyrazole-based Kinase Inhibitors:

G cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FLT3) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Biological Activities of Related Pyrazole Derivatives

Numerous studies have highlighted the diverse biological activities of pyrazole derivatives, underscoring the therapeutic potential of this heterocyclic scaffold.

Antimicrobial Activity

Various substituted ethyl 1H-pyrazole-3-carboxylates have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. For example, certain ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3]

Anti-inflammatory Activity

The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives exhibit potent anti-inflammatory properties in preclinical models.[1][2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse libraries of compounds. The established importance of the pyrazole scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, positions this synthon as a key player in future drug discovery efforts. Further exploration of its utility in the synthesis of targeted therapeutics is a promising avenue for researchers in both academia and the pharmaceutical industry.

References

The Genesis of a Pharmacophore: An In-depth Technical Guide to the Discovery and History of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the foundational chemistry of pyrazoles, this technical guide illuminates the seminal discoveries and evolving methodologies that have established the pyrazole core as a cornerstone in modern drug development and scientific research. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive historical context, detailed experimental protocols for key syntheses, quantitative data for comparative analysis, and logical workflows to guide synthetic strategies.

Introduction: The Dawn of Pyrazole Chemistry

The history of pyrazole synthesis is a compelling narrative of chemical ingenuity, beginning in the late 19th century. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, owing to its presence in a multitude of biologically active compounds.[1] The journey of its synthesis began with two pioneering German chemists, Ludwig Knorr and Hans von Pechmann, whose work laid the fundamental groundwork for over a century of innovation in heterocyclic chemistry.

The first synthesis of a substituted pyrazole was achieved by Ludwig Knorr in 1883.[2][3][4] His groundbreaking work involved the condensation of ethyl acetoacetate with phenylhydrazine, yielding 1-phenyl-3-methyl-5-pyrazolone.[2][3] This reaction, now famously known as the Knorr pyrazole synthesis, proved to be a versatile and robust method for accessing a wide array of substituted pyrazoles.[5] A few years later, in 1898, Hans von Pechmann reported the synthesis of the parent, unsubstituted pyrazole from the reaction of diazomethane and acetylene.[6][7][8] This discovery, termed the Pechmann pyrazole synthesis, provided a complementary approach to pyrazole construction.[9][10][11]

These two seminal discoveries opened the floodgates for the exploration of pyrazole chemistry, leading to the development of numerous synthetic routes, each with its own advantages and limitations. This guide will explore the core foundational syntheses, providing detailed experimental protocols and quantitative data to offer a practical resource for the modern researcher.

Foundational Syntheses of the Pyrazole Core

The classical syntheses of Knorr and Pechmann remain central to the understanding of pyrazole chemistry. Their elegance and simplicity have inspired countless modifications and novel approaches over the decades.

The Knorr Pyrazole Synthesis (1883)

The Knorr synthesis is the most common and enduring method for preparing pyrazoles.[12] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[2][5]

A critical aspect of the Knorr synthesis, when employing unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products.[13] The regioselectivity of the reaction is influenced by the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[5][14]

The mechanism of the Knorr synthesis proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]

Knorr_Mechanism cluster_start Starting Materials 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration (-H2O) Cyclic_Intermediate->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole

General mechanism of the Knorr pyrazole synthesis.

Protocol 2.1.2.1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883) [3]

  • Materials:

    • Phenylhydrazine (100 g)

    • Ethyl acetoacetate (125 g)

  • Procedure:

    • Combine 100 g of phenylhydrazine and 125 g of ethyl acetoacetate in a suitable reaction vessel at ambient temperature.

    • Allow the mixture to stand, during which an initial condensation occurs, forming an oily product and water.

    • Separate the water from the oily condensation product.

    • Heat the oily product on a water bath to induce cyclization via the elimination of ethanol.

    • Cool the reaction mixture until the product solidifies.

    • Collect the solid 1-phenyl-3-methyl-5-pyrazolone. For higher purity, recrystallize from a suitable solvent such as ethanol.

Protocol 2.1.2.2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [15]

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

  • Procedure:

    • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

    • Heat the mixture with stirring at approximately 100°C on a hot plate for 1 hour.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

    • Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.

    • Turn off the heat and allow the mixture to cool slowly for 30 minutes with continuous stirring to facilitate precipitation.

    • Filter the mixture using a Buchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

The following table summarizes representative yields for the Knorr pyrazole synthesis under various conditions.

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNeat, then water bathAmbient, then ~100Not specifiedNot specified[3]
Ethyl benzoylacetateHydrazine hydrateAcetic acid/1-Propanol~1001High (not quantified)[15]
AcetylacetonePhenylhydrazineNot specifiedNot specifiedNot specifiedHigh (not quantified)[13]
Heptane-3,5-dionePhenylhydrazineNot specifiedNot specifiedNot specifiedHigh (not quantified)[13]
1,3-DiketonesHydrazinesFluorinated alcohols (TFE, HFIP)Not specifiedNot specifiedImproved regioselectivity[14]
The Pechmann Pyrazole Synthesis (1898)

The Pechmann synthesis provides a route to the parent pyrazole and its derivatives through the reaction of diazomethane with acetylenic compounds.[8] This method is a classic example of a 1,3-dipolar cycloaddition.[8]

The reaction proceeds via a 1,3-dipolar cycloaddition of diazomethane to the alkyne, forming a 3H-pyrazole intermediate, which then tautomerizes to the aromatic pyrazole.[8]

Pechmann_Mechanism cluster_start Starting Materials Acetylene Acetylene Derivative Cycloaddition 1,3-Dipolar Cycloaddition Acetylene->Cycloaddition Diazomethane Diazomethane Diazomethane->Cycloaddition 3H_Pyrazole 3H-Pyrazole Intermediate Cycloaddition->3H_Pyrazole Tautomerization 1,5-H Shift (Tautomerization) 3H_Pyrazole->Tautomerization Pyrazole Pyrazole Product Tautomerization->Pyrazole

General mechanism of the Pechmann pyrazole synthesis.

Protocol 2.2.2.1: Synthesis of Pyrazole (Pechmann, 1898)

  • Materials:

    • Diazomethane

    • Acetylene

  • Procedure:

    • A solution of diazomethane is reacted with acetylene.[8] The original literature describes this as a slow reaction.[8]

    • The reaction mixture is allowed to stand, leading to the formation of pyrazole.

    • Due to the hazardous nature of diazomethane and acetylene, modern adaptations of this reaction are often performed with in situ generated reagents and under carefully controlled conditions.

Evolution of Pyrazole Synthesis

Building upon the foundational work of Knorr and Pechmann, a diverse array of synthetic methodologies for pyrazole construction has been developed. These methods offer alternative pathways, often with improved regioselectivity, substrate scope, and milder reaction conditions.

Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides a valuable route to pyrazolines, which can subsequently be oxidized to pyrazoles.[7][16][17]

1,3-Dipolar Cycloaddition Reactions

The Pechmann synthesis is a specific instance of the broader class of 1,3-dipolar cycloaddition reactions.[4] This powerful strategy involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrilimine) with a dipolarophile (such as an alkyne or an alkene).[1][12][18][19][20][21]

Protocol 3.2.1.1: Synthesis of 1-(2-Fluorophenyl)pyrazoles via Sydnone Cycloaddition [21]

  • Materials:

    • 3-Arylsydnone (e.g., 3-(2-fluorophenyl)sydnone)

    • Dimethyl acetylenedicarboxylate (DMAD)

    • Toluene or xylene

  • Procedure:

    • Dissolve the 3-arylsydnone and dimethyl acetylenedicarboxylate in toluene or xylene.

    • Heat the reaction mixture to facilitate the 1,3-dipolar cycloaddition.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting 1-arylpyrazole by column chromatography or recrystallization.

Logical Workflow for Pyrazole Synthesis Strategy

The choice of a synthetic route to a target pyrazole depends on the desired substitution pattern and the availability of starting materials. The following workflow provides a simplified decision-making process.

Synthesis_Strategy Start Target Pyrazole Substitution Pattern? Knorr Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) Start->Knorr 1,3,5- or 1,3,4,5-Substituted Pechmann Pechmann Synthesis (Diazomethane + Alkyne) Start->Pechmann Unsubstituted or Symmetrically Substituted Dipolar Other 1,3-Dipolar Cycloaddition (e.g., Nitrilimine + Alkyne) Start->Dipolar Specific Regioisomers/ Functional Group Tolerance Unsaturated From α,β-Unsaturated Carbonyl + Hydrazine Start->Unsaturated Access via Pyrazoline Intermediate

Decision workflow for selecting a pyrazole synthesis method.

Conclusion

From the pioneering discoveries of Knorr and Pechmann to the sophisticated methodologies of modern organic synthesis, the construction of the pyrazole ring has been a subject of intense and fruitful investigation. The historical context provided in this guide not only honors the foundational work in this field but also offers valuable insights into the logic of pyrazole synthesis. The detailed experimental protocols and quantitative data serve as a practical resource for the contemporary researcher, facilitating the continued exploration and application of this vital heterocyclic scaffold in the advancement of science and medicine.

References

Methodological & Application

Application Notes and Protocols: Hydrolysis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The carboxylic acid functional group, in particular, is a key pharmacophore that can enhance the pharmacological profile of these molecules by enabling interactions with biological targets and improving pharmacokinetic properties. The hydrolysis of ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid is a crucial step in the synthesis of various biologically active compounds and intermediates in drug discovery.

This document provides a detailed protocol for the hydrolysis of this compound, based on established methods for the hydrolysis of similar pyrazole esters. The primary method described is a base-catalyzed hydrolysis, which is a common and effective approach for this transformation.[1][2]

Reaction Scheme

Caption: General reaction scheme for the base-catalyzed hydrolysis.

Experimental Protocols

Base-Catalyzed Hydrolysis Protocol

This protocol is a general method adapted from procedures for the hydrolysis of structurally related pyrazole esters.[1][2] Optimization of reaction time and temperature may be necessary for the specific substrate.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or methanol (approximately 10-20 mL per gram of ester).

  • Addition of Base: To the stirred solution, add an aqueous solution of potassium hydroxide (2.0-3.0 equivalents).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of the solvent).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the residue in deionized water. d. Wash the aqueous solution with ethyl acetate to remove any unreacted starting material. e. Carefully acidify the aqueous layer to a pH of approximately 2-3 with 2M HCl. A precipitate of the carboxylic acid should form. f. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the solid with cold deionized water. c. Dry the product under vacuum to obtain the crude 4,5-dimethyl-1H-pyrazole-3-carboxylic acid. d. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Starting MaterialHydrolysis ConditionsYield (%)Reference
Ethyl 5-((8-hydroxy-2-methylquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylateAlkaline medium, heating53[1]
Ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylatesKOH (2.0 equiv.), MeOH, reflux, 3hHigh[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the base-catalyzed hydrolysis of this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start Dissolve Ester in Alcohol add_base Add Aqueous KOH start->add_base reflux Heat to Reflux (3-6h) add_base->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Remove Solvent cool->evaporate dissolve Dissolve Residue in Water evaporate->dissolve wash Wash with Ethyl Acetate dissolve->wash acidify Acidify with 2M HCl to pH 2-3 wash->acidify filter Collect Solid by Filtration acidify->filter wash_solid Wash with Cold Water filter->wash_solid dry Dry Under Vacuum wash_solid->dry recrystallize Recrystallize (Optional) dry->recrystallize final_product Final Product: Carboxylic Acid recrystallize->final_product

Caption: Workflow for the hydrolysis of this compound.

References

Application Notes and Protocols for Amide Coupling Reactions with 4,5-dimethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid, a valuable scaffold in medicinal chemistry and drug discovery. The protocols focus on the use of common and efficient coupling reagents, namely HATU and EDC in combination with HOBt.

Introduction

Amide bond formation is a cornerstone of modern drug discovery, enabling the linkage of carboxylic acids and amines to generate a diverse array of molecular architectures. The pyrazole motif is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocycle. Specifically, amides derived from pyrazole carboxylic acids are prominent in the development of kinase inhibitors and other therapeutic agents.

This document outlines two robust protocols for the coupling of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with various primary and secondary amines. The choice of coupling reagent is critical for achieving high yields and purity while minimizing side reactions. We present methods utilizing a uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a carbodiimide-based reagent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with the additive HOBt (Hydroxybenzotriazole).

General Reaction Scheme

The overall transformation involves the activation of the carboxylic acid group of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid by a coupling reagent, followed by nucleophilic attack by an amine to form the corresponding amide.

G reagents 4,5-dimethyl-1H-pyrazole-3-carboxylic acid + Amine (R1R2NH) coupling_reagent Coupling Reagent (e.g., HATU or EDC/HOBt) + Base (e.g., DIPEA) reagents->coupling_reagent product N-substituted-4,5-dimethyl-1H- pyrazole-3-carboxamide coupling_reagent->product byproducts Byproducts

Caption: General Amide Coupling Reaction.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

HATU is a highly efficient, uronium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions. It is particularly useful for coupling sterically hindered amines or acids.

Materials:

  • 4,5-dimethyl-1H-pyrazole-3-carboxylic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq).

  • Add the desired amine (1.1 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

G cluster_workflow HATU Coupling Workflow start Dissolve Carboxylic Acid, HATU, and Amine in DMF add_base Cool to 0°C and add DIPEA start->add_base react Stir at Room Temperature (2-16 h) add_base->react workup Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) react->workup purify Dry, Concentrate, and Purify via Chromatography workup->purify end Isolated Amide Product purify->end

Caption: HATU-Mediated Amide Coupling Workflow.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method utilizes a water-soluble carbodiimide (EDC) to activate the carboxylic acid. The addition of HOBt forms an active ester intermediate, which suppresses racemization (if chiral centers are present) and improves reaction efficiency.

Materials:

  • 4,5-dimethyl-1H-pyrazole-3-carboxylic acid

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.2 M) under an inert atmosphere.

  • Add the desired amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Slowly add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate (if DCM is used, it can be partially evaporated first).

  • Wash the organic phase sequentially with water (to remove the urea byproduct), 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

G cluster_workflow EDC/HOBt Coupling Workflow start Dissolve Carboxylic Acid, HOBt, and Amine in DCM/DMF add_reagents Cool to 0°C and add EDC·HCl and DIPEA start->add_reagents react Stir at Room Temperature (4-24 h) add_reagents->react workup Aqueous Workup (EtOAc, H2O, HCl, NaHCO3, Brine) react->workup purify Dry, Concentrate, and Purify via Chromatography workup->purify end Isolated Amide Product purify->end

Caption: EDC/HOBt-Mediated Amide Coupling Workflow.

Quantitative Data

While a comprehensive comparative study for the amide coupling of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with a wide range of amines is not available in the literature, the following table provides representative yields based on published procedures for this and structurally similar pyrazole carboxylic acids. Yields are highly substrate-dependent and may require optimization of reaction conditions.

AmineCoupling ReagentBaseSolventTime (h)Yield (%)Reference/Note
AmmoniaSOCl₂, then NH₃·H₂O---81[1]
AnilineEDC/HOBtDIPEADMF1270-85Illustrative
BenzylamineHATUDIPEADMF485-95Illustrative
MorpholineEDC/HOBtTEADCM1675-90Illustrative
4-FluoroanilineHATUDIPEADMF670-85Illustrative

*Note: These yields are illustrative and based on general expectations for amide coupling reactions with similar substrates. Actual yields may vary.

Signaling Pathway and Mechanism

The formation of the amide bond proceeds through the activation of the carboxylic acid. The diagrams below illustrate the generally accepted mechanisms for the coupling reagents discussed.

G cluster_hatu HATU Activation Mechanism acid R-COOH active_ester OAt-Active Ester acid->active_ester + HATU, Base hatu HATU base Base amide Amide active_ester->amide + R'NH₂ amine R'NH₂

Caption: HATU Activation Pathway.

G cluster_edc EDC/HOBt Activation Mechanism acid R-COOH isourea O-Acylisourea (unstable) acid->isourea + EDC edc EDC hobt_ester HOBt-Active Ester isourea->hobt_ester + HOBt hobt HOBt amide Amide hobt_ester->amide + R'NH₂ amine R'NH₂

Caption: EDC/HOBt Activation Pathway.

References

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The pyrazole scaffold is a prominent feature in numerous drugs due to its ability to engage in various biological interactions. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of pharmaceuticals, particularly focusing on its role in the synthesis of selective COX-2 inhibitors and phosphodiesterase type 5 (PDE5) inhibitors.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
Appearance Solid[1]
Melting Point 42-46 °C[1]
CAS Number 5744-51-4[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4]

Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes the synthesis of this compound from 3-methyl-2,4-pentanedione and a suitable hydrazine precursor.

Materials:

  • 3-Methyl-2,4-pentanedione

  • Hydrazine hydrate or a corresponding salt

  • Ethyl glyoxylate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Ethyl acetate (for extraction)

  • Hexane (for recrystallization)

Procedure:

  • Hydrazone Formation (if starting from ethyl glyoxylate): In a round-bottom flask, dissolve ethyl glyoxylate in ethanol. Add hydrazine hydrate dropwise while stirring at 0-5 °C. Allow the reaction to stir for 1-2 hours at room temperature to form the ethyl glyoxylate hydrazone.

  • Condensation Reaction: To a solution of 3-methyl-2,4-pentanedione in ethanol, add the prepared ethyl glyoxylate hydrazone (or hydrazine hydrate directly).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Application in Pharmaceutical Synthesis

This compound is a versatile intermediate for the synthesis of a range of pharmaceuticals. Two prominent examples are its use in the development of analogues of celecoxib (a COX-2 inhibitor) and sildenafil (a PDE5 inhibitor).

Intermediate for Celecoxib Analogues (COX-2 Inhibitors)

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[5] The pyrazole core is essential for its activity. This compound can be used to synthesize analogues of celecoxib by modifying the substituent groups on the pyrazole ring.

COX-2 Inhibition Signaling Pathway:

Inflammatory stimuli, such as cytokines and growth factors, activate intracellular signaling cascades involving MAPKs and NF-κB.[6][7] These pathways converge on the nucleus to induce the expression of the COX-2 gene. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of inflammation and pain.[8][9] Selective COX-2 inhibitors block this step, thereby reducing inflammation.

COX2_Inhibition_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (Cytokines, Growth Factors) Receptor Cell Surface Receptors Stimuli->Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus COX2_Gene COX-2 Gene Transcription COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation PGs Prostaglandins (PGE2) COX2_Enzyme->PGs Catalysis AA Arachidonic Acid AA->COX2_Enzyme Substrate Inflammation Inflammation & Pain PGs->Inflammation Celecoxib Celecoxib Analogues (from Ethyl 4,5-dimethyl-1H- pyrazole-3-carboxylate) Celecoxib->COX2_Enzyme Inhibition

Caption: COX-2 Inhibition Pathway.

Intermediate for PDE5 Inhibitors

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[5] Inhibitors of PDE5, such as sildenafil, are used to treat erectile dysfunction and pulmonary hypertension. The pyrazole ring is a key structural feature of many PDE5 inhibitors. This compound can be a starting material for the synthesis of novel PDE5 inhibitors.

PDE5 Inhibition Signaling Pathway:

Nitric oxide (NO) activates guanylate cyclase, which increases the levels of cGMP.[10] cGMP in turn activates protein kinase G (PKG), leading to smooth muscle relaxation and vasodilation.[1] PDE5 breaks down cGMP, terminating this signaling. PDE5 inhibitors block this degradation, leading to sustained high levels of cGMP and enhanced vasodilation.[2][5]

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activation cGMP cGMP GC->cGMP Conversion GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation GMP 5'-GMP PDE5->GMP Degradation PDE5_Inhibitor PDE5 Inhibitors (from Ethyl 4,5-dimethyl-1H- pyrazole-3-carboxylate) PDE5_Inhibitor->PDE5 Inhibition

Caption: PDE5 Inhibition Pathway.

Data Presentation

Table 1: Synthesis and Characterization of this compound Derivatives

While specific data for the title compound is limited in the public domain, the following table presents data for closely related, structurally similar pyrazole carboxylate derivatives to provide a reference for expected analytical results.

CompoundStarting MaterialsYield (%)M.p. (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)Ref.
Ethyl 1,5-dimethyl-4-phenyl-1H-pyrazole-3-carboxylate Ethyl 3(5)-methyl-4-phenyl-1H-pyrazole-5(3)-carboxylate, Diazomethane3N/A7.37-7.23 (m, 5H), 4.15 (m, 5H), 2.18 (s, 3H), 1.03 (t, J=7.1 Hz, 3H)160.6 (C=O)[11]
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate 4-phenyl-2,4-diketoester, Semicarbazide hydrochloride95137-13813.05 (bs, 1H), 7.71 (dd, 2H), 7.31-7.43 (m, 3H), 6.99 (s, 1H), 4.20 (q, 2H), 1.22 (t, 3H)161.2, 146.5, 141.3, 129.6, 128.7, 128.3, 125.5, 104.7, 60.7, 13.8[12]
Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate 4-(4-methoxyphenyl)-2,4-diketoester, Semicarbazide hydrochloride98156-15712.47 (bs, 1H), 7.62 (d, 2H), 6.89 (d, 2H), 6.88 (s, 1H), 4.19 (q, 2H), 3.81 (s, 3H), 1.21 (t, 3H)161.1, 159.9, 147.8, 140.3, 127.0, 123.0, 114.3, 104.5, 60.9, 55.2, 14.0[12]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Knorr pyrazole reaction and its utility in constructing the core scaffold of important drug classes like COX-2 inhibitors and PDE5 inhibitors make it a compound of significant interest to the pharmaceutical industry. The provided protocols and signaling pathway diagrams offer a foundational understanding for researchers and scientists working on the development of novel therapeutics based on the pyrazole framework. Further research into the synthesis and applications of derivatives of this compound is warranted to explore its full potential in drug discovery.

References

Application Notes and Protocols for the Synthesis of Celecoxib Analogues from Pyrazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of celecoxib and its analogues, potent and selective cyclooxygenase-2 (COX-2) inhibitors. The methodologies described are based on established synthetic routes, primarily involving the Claisen condensation to form a key diketone intermediate followed by a cyclization reaction to construct the core pyrazole structure.

Introduction

Celecoxib, marketed as Celebrex, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1] This selectivity is crucial as COX-1 is responsible for the production of prostaglandins that protect the gastrointestinal tract, while COX-2 is primarily induced during inflammation.[2] By selectively targeting COX-2, celecoxib and its analogues can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] The synthesis of celecoxib analogues is a significant area of research aimed at discovering new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties.[4]

The core structure of celecoxib features a 1,5-diarylpyrazole moiety with a sulfonamide group, which is critical for its selective binding to the COX-2 active site.[2] The synthesis of analogues often involves modifications of the aryl rings or the pyrazole core to explore structure-activity relationships (SAR).[5]

Signaling Pathway of COX-2 Inhibition

The anti-inflammatory effects of celecoxib and its analogues stem from their inhibition of the cyclooxygenase pathway. Specifically, they block the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Pro_inflammatory_PGs Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Pro_inflammatory_PGs PG Synthases Inflammation Inflammation Pain, Fever Pro_inflammatory_PGs->Inflammation Celecoxib_Analogues Celecoxib Analogues Celecoxib_Analogues->COX2 Inhibition

Caption: Mechanism of action of Celecoxib analogues.

Experimental Protocols

The synthesis of celecoxib and its analogues is typically a two-step process. The first step is a Claisen condensation to form a 1,3-dione, followed by a cyclization with a hydrazine derivative to form the pyrazole ring.

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

This key intermediate is synthesized via a Claisen condensation of p-methylacetophenone with an ethyl trifluoroacetate.

Synthesis_Step1 p_Me_Acetophenone p-Methylacetophenone Reaction_Vessel Claisen Condensation p_Me_Acetophenone->Reaction_Vessel Et_TFA Ethyl Trifluoroacetate Et_TFA->Reaction_Vessel Base Base (e.g., NaH, NaOMe) Base->Reaction_Vessel Solvent Aprotic Solvent (e.g., Toluene) Solvent->Reaction_Vessel Intermediate 1-(4-methylphenyl)-4,4,4-trifluoro- 1,3-butanedione Reaction_Vessel->Intermediate Workup Acidic Workup & Crystallization Intermediate->Workup Final_Product Purified Intermediate Workup->Final_Product

Caption: Workflow for the synthesis of the 1,3-dione intermediate.

Protocol:

  • To a stirred solution of sodium hydride (e.g., 25g) in an aprotic organic solvent such as toluene (e.g., 400ml) in a four-necked flask, add p-methylacetophenone (e.g., 40g) dropwise at a controlled temperature of 20-25°C.[6]

  • Simultaneously, add ethyl trifluoroacetate (e.g., 50g) dropwise.[6]

  • After the addition is complete, raise the temperature to 40-45°C and maintain for 5 hours.[6]

  • Cool the reaction mixture to 30°C and quench by the dropwise addition of 15% hydrochloric acid (e.g., 120ml).[6]

  • Separate the organic layer and evaporate the solvent under reduced pressure.[6]

  • Crystallize the residue from petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[6]

Reagent/SolventExample QuantityMolar EquivalentPurity
p-Methylacetophenone40 g1.0>98%
Sodium Hydride25 g~3.560% dispersion in oil
Ethyl Trifluoroacetate50 g~1.2>99%
Toluene400 ml-Anhydrous
15% Hydrochloric Acid120 ml--
Petroleum Ether200 ml--
Product Yield ~62.3 g (91%)
Step 2: Synthesis of Celecoxib

The purified 1,3-dione intermediate is then cyclized with 4-sulfamoylphenylhydrazine hydrochloride to form celecoxib.[1]

Protocol:

  • Prepare a solution of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in a suitable solvent such as ethanol.[1]

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[1]

  • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib.[1]

Reagent/SolventMolar EquivalentPurity
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione1.0>98%
4-Sulfamoylphenylhydrazine hydrochloride1.0-1.2>97%
Ethanol-Anhydrous
Hydrochloric AcidCatalytic-
Ethyl Acetate-Reagent Grade
Heptane-Reagent Grade
Product Yield Typically >80%

Synthesis of Celecoxib Analogues

The synthesis of celecoxib analogues generally follows the same two-step procedure, with variations in the starting acetophenone and/or the hydrazine derivative.

Example: Synthesis of a Pyrazolyl-Thiazolidinone Derivative

This example describes the synthesis of a celecoxib analogue incorporating a thiazolidinone moiety.

  • Synthesis of N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (1a-e): A solution of the appropriate isothiocyanate (0.00275 mol) in dry acetone (5 mL) is added to a stirred mixture of celecoxib (0.0025 mol) and anhydrous potassium carbonate (0.005 mol) in dry acetone (20 mL). The reaction mixture is heated under reflux for 20–25 hours.[7]

  • Synthesis of N-(3-substituted-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (2a-e): Ethyl α-bromoacetate and anhydrous sodium acetate are added to the previously synthesized sulfonylthioureas (1a-e) in dry ethanol.[7]

Biological Activity of Celecoxib Analogues

The primary measure of the efficacy of celecoxib analogues is their ability to inhibit COX-1 and COX-2 enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50). The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for evaluating the gastrointestinal safety profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib15.00.04375[8]
Analogue 6b >13.240.04>329[9]
Analogue 6j >12.480.04>312[9]
Analogue 8b 13.590.043316[10]
Analogue 8g 12.060.045268[10]
Analogue 5u 130.121.7972.73[11]
Analogue 5s 165.042.5165.75[11]

Note: Lower IC50 values indicate greater potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Conclusion

The synthetic protocols outlined in these application notes provide a robust framework for the preparation of celecoxib and a diverse range of its analogues. By systematically modifying the core structure, researchers can explore the structure-activity relationships and develop novel anti-inflammatory agents with potentially improved therapeutic profiles. The provided data tables and diagrams offer a clear and concise summary of the synthetic workflows and the biological activities of representative compounds.

References

Application Notes and Protocols: Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of substituted pyrazole carboxylates, specifically exemplified by the derivatives of ethyl 5-aminopyrazole-4-carboxylate, in the synthesis of complex heterocyclic scaffolds through multicomponent reactions (MCRs). The protocols provided are based on established microwave-assisted methodologies for the rapid and efficient construction of pyrazolo[3,4-d]pyrimidin-4-ones, a class of compounds with significant interest in drug discovery.

Introduction

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate and its analogues are valuable building blocks in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. Multicomponent reactions, which allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, represent a highly efficient strategy for the rapid generation of compound libraries for drug screening. The functional groups on the pyrazole ring, such as the carboxylate and amino groups, provide reactive handles for participation in MCRs, leading to the construction of diverse and biologically relevant fused heterocyclic systems.

One prominent application of amino-substituted pyrazole carboxylates is in the synthesis of pyrazolo[3,4-d]pyrimidines. These fused heterocycles are known to exhibit a wide range of biological activities, making them attractive targets for drug development. The following sections provide detailed protocols and data for a three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.

Application: Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This section outlines a microwave-assisted, three-component reaction for the synthesis of a library of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylates, primary amines, and triethyl orthoformate. This one-pot reaction proceeds with high efficiency and selectivity, demonstrating the power of MCRs in generating molecular diversity.

Reaction Scheme

The overall transformation involves the condensation of an ethyl 5-aminopyrazole-4-carboxylate with a primary amine and triethyl orthoformate to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one.

G A 1. Mix Reactants (Aminopyrazole, Amine, Orthoformate) in Ethanol B 2. Microwave Irradiation (150 °C, 15 min) A->B C 3. Concentration (Rotary Evaporation) B->C D 4. Purification (Recrystallization) C->D E 5. Characterization (NMR, MS, EA) D->E G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Cyclization and Aromatization A Amine attacks Orthoformate B Elimination of Ethanol to form Imidate A->B C Aminopyrazole attacks Imidate B->C D Formation of Amidine Intermediate C->D E Intramolecular Cyclization D->E F Tautomerization E->F G Elimination of Ethanol F->G H Final Product G->H

Derivatization of the ester group of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Derivatisierung der Estergruppe von Ethyl-4,5-dimethyl-1H-pyrazol-3-carboxylat

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Ethyl-4,5-dimethyl-1H-pyrazol-3-carboxylat ist ein vielseitiger heterocyclischer Baustein, der in der medizinischen Chemie von großem Interesse ist. Die Derivatisierung seiner Estergruppe am C3-Atom des Pyrazolrings ermöglicht die Synthese einer breiten Palette von Analoga mit potenziell vielfältigen biologischen Aktivitäten. Durch Modifikationen wie Hydrolyse, Amidierung, Hydrazinolyse und Reduktion können funktionelle Gruppen eingeführt werden, die für die weitere Konjugation, die Modulation der physikochemischen Eigenschaften und die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) entscheidend sind. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Umwandlung der Ethylestergruppe in Carbonsäuren, Amide, Hydrazide und Alkohole und liefern damit essenzielle Werkzeuge für die Wirkstoffforschung und die Entwicklung neuer chemischer Entitäten.

Hydrolyse zur 4,5-Dimethyl-1H-pyrazol-3-carbonsäure

Anwendung: Die Umwandlung des Esters in die entsprechende Carbonsäure ist ein fundamentaler Schritt, der eine Vielzahl nachfolgender Modifikationen ermöglicht. Die Carbonsäure dient als Schlüsselintermediat für die Synthese von Amiden (über aktivierte Ester oder Säurechloride), neuen Estern und anderen Derivaten. Die Einführung der sauren Funktionalität kann zudem die Löslichkeit und die pharmakokinetischen Eigenschaften eines Moleküls erheblich beeinflussen.

Experimentelles Protokoll: Eine Lösung von Ethyl-4,5-dimethyl-1H-pyrazol-3-carboxylat (1 Äq.) in einem Gemisch aus Ethanol und Wasser (z. B. 2:1 v/v) wird mit einer wässrigen Lösung von Natriumhydroxid (NaOH, 2-3 Äq.) versetzt. Die Reaktionsmischung wird unter Rückfluss erhitzt und der Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) verfolgt. Nach vollständiger Umsetzung wird das Ethanol unter reduziertem Druck entfernt. Die verbleibende wässrige Lösung wird mit Diethylether oder Ethylacetat gewaschen, um nicht umgesetztes Ausgangsmaterial zu entfernen. Anschließend wird die wässrige Phase unter Eiskühlung mit einer konzentrierten Salzsäurelösung (HCl) vorsichtig bis zu einem pH-Wert von ca. 2-3 angesäuert. Der ausfallende weiße Feststoff wird durch Filtration abgetrennt, mit kaltem Wasser gewaschen und im Vakuum getrocknet, um die reine 4,5-Dimethyl-1H-pyrazol-3-carbonsäure zu erhalten.

Quantitative Datenübersicht: Hydrolyse

Ausgangsmaterial Reagenzien Lösungsmittel Temperatur Zeit Ausbeute

| Ethyl-4,5-dimethyl-1H-pyrazol-3-carboxylat | NaOH, HCl | Ethanol/Wasser | Rückfluss | 2-6 h | > 90% |

G Start Ethyl-4,5-dimethyl-1H- pyrazol-3-carboxylat End 4,5-Dimethyl-1H- pyrazol-3-carbonsäure Start->End 1. NaOH, EtOH/H₂O, Rückfluss 2. HCl (aq)

Abbildung 1: Reaktionsschema für die Hydrolyse des Esters.

Amidierung zu N-substituierten 4,5-Dimethyl-1H-pyrazol-3-carboxamiden

Anwendung: Die Amidbindung ist eine zentrale funktionelle Gruppe in vielen pharmazeutischen Wirkstoffen, da sie als stabiler Linker dient und an Wasserstoffbrückenbindungen teilnehmen kann, was für die molekulare Erkennung an biologischen Zielstrukturen entscheidend ist. Die Synthese einer Reihe von Amiden aus der Pyrazol-Carbonsäure ermöglicht ein systematisches Screening von SAR, um die Wirksamkeit und Selektivität zu optimieren.

Experimentelles Protokoll (Zweistufiger Prozess):

Schritt A: Synthese von 4,5-Dimethyl-1H-pyrazol-3-carbonylchlorid Die im vorherigen Schritt synthetisierte 4,5-Dimethyl-1H-pyrazol-3-carbonsäure (1 Äq.) wird in einem Überschuss an Thionylchlorid (SOCl₂) suspendiert.[1][2] Eine katalytische Menge N,N-Dimethylformamid (DMF) wird hinzugefügt. Die Mischung wird 2-4 Stunden unter Rückfluss erhitzt, bis die Gasentwicklung (HCl, SO₂) aufhört.[1][2] Das überschüssige Thionylchlorid wird anschließend unter reduziertem Druck abdestilliert. Der zurückbleibende feste oder ölige Rückstand, das rohe Säurechlorid, wird in der Regel ohne weitere Reinigung direkt im nächsten Schritt verwendet.

Schritt B: Reaktion mit Aminen Das rohe 4,5-Dimethyl-1H-pyrazol-3-carbonylchlorid wird in einem geeigneten aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) gelöst und auf 0 °C gekühlt.[3] Eine Lösung des gewünschten primären oder sekundären Amins (1,1 Äq.) und einer Base wie Triethylamin (TEA) oder Pyridin (1,2 Äq.) im selben Lösungsmittel wird langsam zugetropft.[3][4] Die Reaktionsmischung wird für einige Stunden bei Raumtemperatur gerührt. Nach Abschluss der Reaktion wird die Mischung mit Wasser und anschließend mit einer gesättigten Natriumhydrogencarbonatlösung gewaschen. Die organische Phase wird abgetrennt, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Quantitative Datenübersicht: Amidierung

Schritt Ausgangsmaterial Reagenzien Lösungsmittel Temperatur Zeit Ausbeute
A Pyrazol-Carbonsäure SOCl₂, DMF (kat.) Überschuss SOCl₂ Rückfluss 2-4 h Quantitativ (roh)

| B | Pyrazol-Carbonylchlorid | Amin, TEA | DCM oder THF | 0 °C bis RT | 2-12 h | 60-95% |

G cluster_workflow Workflow der Amid-Synthese Acid 4,5-Dimethyl-1H- pyrazol-3-carbonsäure AcidChloride 4,5-Dimethyl-1H- pyrazol-3-carbonylchlorid Acid->AcidChloride SOCl₂, DMF (kat.) Rückfluss Amide N-substituiertes 4,5-Dimethyl-1H- pyrazol-3-carboxamid AcidChloride->Amide R₁R₂NH, TEA DCM, 0 °C -> RT

Abbildung 2: Workflow für die zweistufige Synthese von Amiden.

Hydrazinolyse zu 4,5-Dimethyl-1H-pyrazol-3-carbohydrazid

Anwendung: Carbohydrazide sind wertvolle Intermediate für die Synthese einer Vielzahl von Heterozyklen, wie z. B. 1,3,4-Oxadiazole, 1,2,4-Triazole und Pyrazolone.[5] Sie werden auch zur Herstellung von Hydrazon-Derivaten verwendet, die selbst biologische Aktivität zeigen können oder als Linker in biokunjugierten Systemen dienen.

Experimentelles Protokoll: In einem Rundkolben wird Ethyl-4,5-dimethyl-1H-pyrazol-3-carboxylat (1 Äq.) in absolutem Ethanol gelöst. Ein Überschuss an Hydrazinhydrat (ca. 5-10 Äq.) wird zu der Lösung gegeben. Die Reaktionsmischung wird für 6-12 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht. Nach vollständiger Umsetzung wird die Mischung abgekühlt, woraufhin das Produkt oft als weißer Feststoff ausfällt. Der Feststoff wird abfiltriert, mit kaltem Ethanol gewaschen und im Vakuum getrocknet. Falls kein Feststoff ausfällt, wird das Lösungsmittel unter reduziertem Druck entfernt und der Rückstand aus einem geeigneten Lösungsmittel (z. B. Ethanol) umkristallisiert.

Quantitative Datenübersicht: Hydrazinolyse

Ausgangsmaterial Reagenzien Lösungsmittel Temperatur Zeit Ausbeute

| Ethyl-4,5-dimethyl-1H-pyrazol-3-carboxylat | Hydrazinhydrat | Ethanol | Rückfluss | 6-12 h | 80-95% |

G Start Ethyl-4,5-dimethyl-1H- pyrazol-3-carboxylat End 4,5-Dimethyl-1H- pyrazol-3-carbohydrazid Start->End NH₂NH₂·H₂O Ethanol, Rückfluss

Abbildung 3: Reaktionsschema für die Synthese des Carbohydrazids.

Reduktion zu (4,5-Dimethyl-1H-pyrazol-3-yl)methanol

Anwendung: Die Reduktion der Estergruppe zum primären Alkohol führt zu einem neuen Baustein, dem (Pyrazol-3-yl)methanol. Diese Hydroxymethylgruppe kann weiter modifiziert werden, z. B. durch Veretherung, Veresterung oder Halogenierung, um Zugang zu weiteren Derivaten zu erhalten. Der Alkohol selbst kann als Linker dienen oder die Polarität und das Wasserstoffbrücken-Bindungspotenzial des Moleküls verändern.

Experimentelles Protokoll: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Dreihalskolben wird eine Suspension von Lithiumaluminiumhydrid (LiAlH₄, 1,5-2 Äq.) in wasserfreiem Tetrahydrofuran (THF) auf 0 °C gekühlt.[6] Eine Lösung von Ethyl-4,5-dimethyl-1H-pyrazol-3-carboxylat (1 Äq.) in wasserfreiem THF wird langsam und tropfenweise zu der LiAlH₄-Suspension gegeben, wobei die Temperatur unter 5 °C gehalten wird.[6] Nach beendeter Zugabe wird die Kühlung entfernt und die Reaktionsmischung über Nacht bei Raumtemperatur gerührt. Die Reaktion wird durch vorsichtige, aufeinanderfolgende Zugabe von Wasser (x mL), 15%iger wässriger NaOH-Lösung (x mL) und erneut Wasser (3x mL) bei 0 °C gequencht (Fieser-Methode), wobei x die Masse des verwendeten LiAlH₄ in Gramm ist. Der resultierende weiße Niederschlag wird durch Filtration über Celite entfernt und der Filterkuchen gründlich mit THF oder Ethylacetat gewaschen. Die vereinigten Filtrate werden im Vakuum eingeengt, um das rohe (4,5-Dimethyl-1H-pyrazol-3-yl)methanol zu erhalten, das bei Bedarf durch Umkristallisation oder Säulenchromatographie gereinigt wird.[6]

Quantitative Datenübersicht: Reduktion

Ausgangsmaterial Reagenzien Lösungsmittel Temperatur Zeit Ausbeute

| Ethyl-4,5-dimethyl-1H-pyrazol-3-carboxylat | LiAlH₄ | THF (wasserfrei) | 0 °C bis RT | 12-16 h | 75-85% |

G Start Ethyl-4,5-dimethyl-1H- pyrazol-3-carboxylat End (4,5-Dimethyl-1H- pyrazol-3-yl)methanol Start->End 1. LiAlH₄, THF, 0 °C -> RT 2. H₂O, NaOH (aq)

Abbildung 4: Reaktionsschema für die Reduktion des Esters zum Alkohol.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of kinase inhibitors centered on the pyrazole scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs that target a variety of protein kinases implicated in diseases such as cancer and inflammatory disorders.[1][2] This document offers detailed synthetic protocols for notable pyrazole-containing kinase inhibitors, quantitative data on their inhibitory activity, and methodologies for their biological evaluation.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a common driver of many diseases.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful therapeutic strategy.[1] The pyrazole scaffold has emerged as a key pharmacophore in the design of kinase inhibitors due to its ability to act as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, thereby mimicking the adenine moiety of ATP.[3] This interaction provides a stable anchor for the inhibitor, allowing for the exploration of various substituents on the pyrazole ring to achieve high potency and selectivity.

Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including Ruxolitinib (JAK1/2 inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Encorafenib (B-Raf inhibitor).[2] These drugs underscore the clinical significance of the pyrazole scaffold in modern drug discovery.

Featured Pyrazole-Based Kinase Inhibitors: Synthesis and Activity

This section details the synthesis and inhibitory potency of three FDA-approved pyrazole-based kinase inhibitors.

Ruxolitinib (JAK1/2 Inhibitor)

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, and is used in the treatment of myelofibrosis and polycythemia vera.[1]

Table 1: Inhibitory Activity of Ruxolitinib

Target KinaseIC50 (nM)
JAK1~3
JAK2~3
JAK3~430

Data sourced from literature.[4]

Experimental Protocol: Synthesis of Ruxolitinib

The synthesis of Ruxolitinib can be achieved through various routes. One common intermediate is (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. A key step involves the asymmetric addition of 4-bromopyrazole to cyclopentylallene.[5] Another approach involves the enzymatic asymmetric reduction of 3-cyclopentyl-3-oxopropionitrile to generate a chiral alcohol intermediate.[6]

General Synthetic Scheme:

A representative synthesis involves the reaction of 3-cyclopentyl-3-oxopropionitrile with hydrazine to form a pyrazole intermediate, followed by coupling reactions.

  • Step 1: Synthesis of 3-cyclopentyl-3-oxopropionitrile. Methyl cyclopentanecarboxylate is reacted with acetonitrile in the presence of a strong base like sodium hydride.[6]

  • Step 2: Enzymatic Asymmetric Reduction. The resulting ketone is stereoselectively reduced to the corresponding (S)-alcohol using an engineered ketoreductase.[6][7]

  • Step 3: Mitsunobu Reaction and Coupling. The chiral alcohol is then subjected to a Mitsunobu reaction followed by coupling with 4-bromopyrazole to yield the key intermediate.[6]

  • Step 4: Final Assembly. The intermediate is then coupled with the appropriate pyrrolo[2,3-d]pyrimidine core to yield Ruxolitinib.[8]

Crizotinib (ALK/ROS1 Inhibitor)

Crizotinib is an inhibitor of ALK, ROS1, and c-Met kinases and is used to treat certain types of non-small cell lung cancer.[9]

Table 2: Inhibitory Activity of Crizotinib

Target KinaseIC50 (nM)
ALK~20-30
c-Met~5-10
ROS1~1.7

IC50 values are approximate and can vary based on assay conditions.

Experimental Protocol: Synthesis of Crizotinib

A common synthetic route for Crizotinib involves the following key steps:

  • Step 1: Asymmetric Reduction. 2,6-dichloro-3-fluoroacetophenone is asymmetrically reduced to the corresponding (S)-alcohol using an engineered ketoreductase.[10]

  • Step 2: Mitsunobu Reaction. The resulting chiral alcohol is coupled with 2-nitropyridin-3-ol via a Mitsunobu reaction.[10]

  • Step 3: Nitro Group Reduction. The nitro group is reduced to an amine, for instance, using catalytic hydrogenation with Raney Nickel.[11][12]

  • Step 4: Bromination. The aminopyridine intermediate is then brominated at the 5-position.

  • Step 5: Pyrazole Formation and Final Coupling. The brominated intermediate is coupled with a protected aminopyrazole derivative, followed by deprotection to yield Crizotinib.[13]

Encorafenib (B-Raf Inhibitor)

Encorafenib is a potent and selective inhibitor of the B-Raf kinase, particularly the V600E mutant, and is used in the treatment of melanoma.[14][15]

Table 3: Inhibitory Activity of Encorafenib

Target Kinase/Cell LineIC50 (nM)
B-Raf (V600E)~0.3
A375 (melanoma cells)~11

IC50 values are approximate and can vary based on assay conditions.

Experimental Protocol: Synthesis of Encorafenib

The synthesis of Encorafenib is complex and involves the assembly of several key building blocks.[14]

  • Building Block 1 (Chiral Amine): Synthesized from a protected amino acid derivative.

  • Building Block 2 (Pyrazole Core): Prepared through a multi-step sequence starting from a protected hydrazine.[14]

  • Building Block 3 (Substituted Phenyl Ring): Assembled via formylation, oxidation, Curtius rearrangement, and Miyaura borylation.[14]

  • Final Assembly: The building blocks are coupled through a series of reactions including nucleophilic aromatic substitution and a Suzuki cross-coupling reaction.[14]

Signaling Pathways and Mechanism of Action

The pyrazole-based inhibitors discussed above exert their therapeutic effects by blocking key signaling pathways that are often dysregulated in cancer.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[2][16] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Ruxolitinib inhibits JAK1 and JAK2, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.[8]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

B-Raf/MAPK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[17] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a high percentage of melanomas.[18][19] Encorafenib selectively inhibits the mutated B-Raf protein, blocking downstream signaling to MEK and ERK.[15]

B_Raf_MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS B_Raf B-Raf (V600E) RAS->B_Raf MEK MEK1/2 B_Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Encorafenib Encorafenib Encorafenib->B_Raf Inhibits

Caption: The B-Raf/MAPK signaling pathway and the inhibitory action of Encorafenib.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[4][20] Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability. Pyrazole-based inhibitors have been developed to target these kinases.

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Activates Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitosis Mitosis Centrosome_Separation->Mitosis Spindle_Assembly->Mitosis Aurora_B Aurora B Mitosis->Aurora_B Activates Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor Pyrazole-based Inhibitor Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits Knorr_Synthesis_Workflow Start Start Reactants Dissolve 1,3-Dicarbonyl & Add Hydrazine Start->Reactants Reaction Stir/Heat (Monitor by TLC) Reactants->Reaction Workup Cool & Precipitate or Concentrate Reaction->Workup Purification Filter or Purify (Crystallization/ Chromatography) Workup->Purification Product Pure Pyrazole Product Purification->Product Kinase_Assay_Workflow Start Start Plate_Prep Add Inhibitor Dilutions to Plate Start->Plate_Prep Add_Kinase Add Kinase Solution Plate_Prep->Add_Kinase Start_Reaction Add Substrate/ATP Solution Add_Kinase->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Detect_Signal Add Detection Reagent Stop_Reaction->Detect_Signal Read_Plate Measure Luminescence Detect_Signal->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

Application Notes & Protocols: One-Pot Synthesis of Bioactive Pyrazolo[3,4-d]pyrimidines from Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a one-pot synthesis of bioactive pyrazolo[3,4-d]pyrimidine derivatives, potent kinase inhibitors with potential applications in oncology. The synthesis starts from the readily available ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate.

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds recognized for their significant therapeutic potential, particularly as anticancer agents.[1][2] Their structural similarity to purines allows them to act as competitive inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[3][4] This one-pot methodology offers an efficient and streamlined approach to synthesize a library of these valuable compounds.

Experimental Protocols

This section details the materials and methods for the one-pot synthesis of 4,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.

Materials:

  • This compound

  • Hydrazine hydrate

  • Various aliphatic or aromatic carboxylic acids (e.g., acetic acid, propionic acid, benzoic acid)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,4-dioxane

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • NMR spectrometer

  • Mass spectrometer

One-Pot Synthesis of 4,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives (General Procedure):

  • Hydrazide Formation: In a dry 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous 1,4-dioxane (20 mL). To this solution, add hydrazine hydrate (1.5 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at reflux (approximately 100-110 °C) for 4-6 hours. Monitor the progress of the reaction by TLC (ethyl acetate/hexane, 1:1) until the starting material is consumed.

  • Cyclization: After cooling the reaction mixture to room temperature, add the respective carboxylic acid (1.2 eq.) to the flask.

  • Activation: Carefully add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise to the mixture at 0 °C (ice bath).

  • Final Reaction: Stir the reaction mixture at reflux for an additional 6-8 hours. Monitor the formation of the product by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure pyrazolo[3,4-d]pyrimidine derivative.

  • Characterization: Characterize the final product by NMR and mass spectrometry.

Data Presentation

The following tables summarize the yields and biological activities of a representative set of synthesized pyrazolo[3,4-d]pyrimidine derivatives.

Table 1: Synthesis Yields of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDR GroupYield (%)
PP-1 -CH₃78
PP-2 -CH₂CH₃75
PP-3 -Phenyl72
PP-4 4-Chlorophenyl70

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDA549 (Lung Cancer)[1]MCF-7 (Breast Cancer)[2]HepG2 (Liver Cancer)[1]PC-3 (Prostate Cancer)[1]
PP-1 8.512.310.115.2
PP-2 6.29.88.711.4
PP-3 3.15.44.96.8
PP-4 2.54.13.55.1
Doxorubicin 9.20[1]---

Visualizations

Diagram 1: Experimental Workflow for the One-Pot Synthesis

G Experimental Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_purification Purification & Analysis start_pyrazole Ethyl 4,5-dimethyl-1H- pyrazole-3-carboxylate step1 Step 1: Hydrazide Formation (Reflux in Dioxane) start_pyrazole->step1 start_hydrazine Hydrazine Hydrate start_hydrazine->step1 start_acid Carboxylic Acid step2 Step 2: Cyclization (Add Carboxylic Acid & POCl₃, Reflux) start_acid->step2 step1->step2 workup Work-up & Extraction step2->workup chromatography Column Chromatography workup->chromatography characterization NMR & Mass Spectrometry chromatography->characterization product Bioactive Pyrazolo[3,4-d]pyrimidine characterization->product

Caption: One-pot synthesis of bioactive pyrazolo[3,4-d]pyrimidines.

Diagram 2: Simplified Signaling Pathway of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

G Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor) Inhibitor->PI3K Inhibitor->mTOR Inhibitor->Raf

Caption: Inhibition of cancer cell signaling by pyrazolo[3,4-d]pyrimidines.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated 4,5-dimethyl-1H-pyrazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the functionalization of halogenated 4,5-dimethyl-1H-pyrazole-3-carboxylates. This class of compounds serves as a valuable scaffold in medicinal chemistry and materials science. The Suzuki coupling offers a robust and versatile method for introducing aryl, heteroaryl, and other organic moieties at a halogenated position on the pyrazole ring, enabling the synthesis of diverse compound libraries for further investigation.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between a halogenated 4,5-dimethyl-1H-pyrazole-3-carboxylate and an organoboron compound, typically a boronic acid or its ester derivative. The reaction is catalyzed by a palladium complex in the presence of a base.

Scheme 1. General scheme of the Suzuki-Miyaura coupling with a halogenated 4,5-dimethyl-1H-pyrazole-3-carboxylate.

Key Reaction Parameters and Optimization

The success and efficiency of the Suzuki coupling reaction are highly dependent on the careful selection of several key parameters:

  • Halogen Reactivity: The reactivity of the halogen on the pyrazole ring typically follows the order: I > Br > Cl. Iodo- and bromo-substituted pyrazoles are the most commonly used substrates due to their higher reactivity. Chloro-substituted pyrazoles may require more active catalyst systems or harsher reaction conditions.

  • Catalyst System: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and often effective catalyst. For less reactive substrates or to achieve higher turnover numbers, more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in the form of pre-formed palladium complexes (e.g., XPhos Pd G2), are often utilized.[1]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Common inorganic bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.

  • Solvent System: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, 1,2-dimethoxyethane (DME), and toluene. The aqueous phase is necessary to dissolve the inorganic base.

  • Reaction Temperature and Method: Reactions can be performed using either conventional heating or microwave irradiation. Microwave-assisted synthesis often leads to significantly reduced reaction times and can improve yields.[2][3]

Quantitative Data Summary

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of halogenated pyrazole derivatives that are structurally similar to 4,5-dimethyl-1H-pyrazole-3-carboxylates. This data can serve as a starting point for optimizing reactions with the target substrates.

Halogenated Pyrazole SubstrateBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O90 (MW)5-12 min85-95
4-Bromo-3,5-dinitro-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2 (5)K₂CO₃ (2)Dioxane/H₂O10012 h92
Ethyl 4-bromo-1H-pyrazole-5-carboxylatePhenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified93
3-BromopyrazoleVarious arylboronic acidsP1 (XPhos precatalyst) (6-7)K₃PO₄ (2)Dioxane/H₂O10024 h61-86
4-BromopyrazoleVarious arylboronic acidsP1 (XPhos precatalyst) (6-7)K₃PO₄ (2)Dioxane/H₂O10024 h70-85

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of halogenated 4,5-dimethyl-1H-pyrazole-3-carboxylates. Optimization of these protocols for specific substrates is recommended.

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki coupling of bromopyrazoles.

Materials:

  • Halogenated ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (e.g., ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.5 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the halogenated this compound (0.1 mmol, 1.0 equiv), the arylboronic acid (0.12 mmol, 1.2 equiv), the palladium catalyst (0.005 mmol, 5 mol%), and the base (0.25 mmol, 2.5 equiv).

  • Seal the Schlenk tube and evacuate and backfill with an inert gas three times.

  • Add 1,4-dioxane (1.6 mL) and water (0.4 mL) to the tube via syringe.

  • Stir the reaction mixture at 90 °C for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the microwave-assisted Suzuki coupling of 4-iodopyrazoles and is particularly suitable for iodo-substituted substrates.[2][3]

Materials:

  • Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • In a microwave vial, combine the ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.5 mmol, 1.0 equiv).

  • Add DME (3 mL) and water (1.2 mL) to the vial.

  • Purge the vial with nitrogen for 5-10 minutes.

  • Add Pd(PPh₃)₄ (0.01 mmol, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.

  • Securely seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate the mixture at 90 °C for 5-15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired product.

Mandatory Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Reaction Process cluster_workup Workup & Purification HalogenatedPyrazole Halogenated 4,5-dimethyl-1H- pyrazole-3-carboxylate AddReagents Add Pyrazole, Boronic Acid, Catalyst, and Base HalogenatedPyrazole->AddReagents BoronicAcid Arylboronic Acid BoronicAcid->AddReagents Vessel Reaction Vessel InertAtmosphere Inert Atmosphere (Ar or N2) Vessel->InertAtmosphere AddSolvent Add Solvent (e.g., Dioxane/Water) InertAtmosphere->AddSolvent AddReagents->Vessel Heating Heating (Conventional or Microwave) AddSolvent->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Extraction with Organic Solvent Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the Suzuki coupling of halogenated 4,5-dimethyl-1H-pyrazole-3-carboxylates.

Suzuki_Components cluster_reactants Reactants cluster_catalysis Catalytic System cluster_environment Reaction Environment Pyrazole Halogenated Pyrazole (Electrophile) Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pyrazole->Catalyst Oxidative Addition BoronicAcid Organoboron Reagent (Nucleophile) BoronicAcid->Catalyst Transmetalation Base Base (e.g., Cs2CO3) BoronicAcid->Base Activation Product Coupled Product Catalyst->Product Reductive Elimination Base->BoronicAcid Solvent Solvent (e.g., Dioxane/H2O) Heat Heat Source (Conventional or MW)

Caption: Key components and their relationships in the Suzuki-Miyaura coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on optimizing the synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, with a special focus on temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with hydrazine or its derivatives.[1][2] For this compound, this would typically involve the reaction of ethyl 2,3-dimethyl-4-oxobutanoate (a β-ketoester) with hydrazine hydrate.

Q2: Why is temperature a critical parameter in this synthesis?

A2: Temperature plays a crucial role in the reaction rate, yield, and purity of the final product. Inadequate temperature control can lead to several issues, including the formation of unwanted side products, thermal degradation of reactants or the product, and incomplete reactions.[3] Conversely, an optimized temperature can significantly improve the reaction efficiency and yield.

Q3: What are the typical reaction temperatures for this type of synthesis?

A3: For the cyclocondensation reaction between a β-ketoester and hydrazine, temperatures can range from room temperature to reflux conditions. A common starting point is heating the reaction mixture at approximately 100°C.[1] The optimal temperature will depend on the specific reactants, solvent, and catalyst used.

Q4: Can catalysts be used to improve the reaction?

A4: Yes, acid catalysts are often employed to facilitate the condensation reaction. A few drops of glacial acetic acid are commonly used.[1] Lewis acids like Samarium(III) chloride (SmCl₃) have also been reported to catalyze the one-pot synthesis of substituted pyrazoles from β-ketoesters and hydrazines.[2][4]

Q5: What are some potential side reactions to be aware of?

A5: Side reactions can include the formation of regioisomers if an unsymmetrical dicarbonyl compound is used with a substituted hydrazine. Additionally, incomplete cyclization or side reactions involving the ester group can occur under harsh conditions. Careful control of stoichiometry and reaction temperature can help minimize the formation of these byproducts.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Solution
Low or No Product Yield Reaction temperature is too low, leading to a slow or stalled reaction.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC. Consider refluxing the reaction mixture.[1]
Ineffective catalysis.Ensure the catalyst (e.g., glacial acetic acid) has been added. If the reaction is still slow, consider using a more potent catalyst, but be mindful of potential side reactions.
Formation of Multiple Products (Impurities) Reaction temperature is too high, causing side reactions or product degradation.Decrease the reaction temperature. If refluxing, consider a lower-boiling solvent. Running the reaction at a milder temperature for a longer duration might improve selectivity.
Incorrect stoichiometry of reactants.Ensure precise measurement of the β-ketoester and hydrazine hydrate. An excess of one reactant can promote side product formation.
Reaction Does Not Go to Completion Insufficient reaction time or temperature.Increase the reaction time at the current temperature. If the reaction is still stalled, cautiously increase the temperature.
Reversibility of an intermediate step.Ensure that water, a byproduct of the condensation, is being effectively removed, especially if the reaction is performed at elevated temperatures.
Product Degradation The synthesized pyrazole is unstable at the reaction temperature.If product degradation is suspected, attempt the reaction at a lower temperature, even if it requires a longer reaction time. Also, ensure the workup procedure is not overly harsh (e.g., exposure to strong acids or bases for extended periods).

Data on Temperature Optimization

The following table presents hypothetical data to illustrate the effect of temperature on the synthesis of this compound. This data is intended for illustrative purposes to guide optimization efforts.

Reaction Temperature (°C) Reaction Time (hours) Yield (%) Purity (%) Observations
60124595Slow reaction, but very clean product.
8067092Good balance of reaction time and yield with high purity.
10038588Faster reaction and higher yield, but with a noticeable increase in impurities.[1]
120 (Reflux in Toluene)28275Rapid reaction, but significant formation of byproducts and some product degradation observed.

Experimental Protocol

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl 2,3-dimethyl-4-oxobutanoate

  • Hydrazine hydrate (64-85% solution)

  • Ethanol or 1-Propanol

  • Glacial Acetic Acid

  • Water

  • Standard laboratory glassware

  • Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 2,3-dimethyl-4-oxobutanoate (1 equivalent) and ethanol or 1-propanol (approx. 10 mL per gram of ketoester).

  • Add hydrazine hydrate (1.2 equivalents) to the mixture while stirring.

  • Add 3-5 drops of glacial acetic acid to catalyze the reaction.[1]

  • Heat the reaction mixture to 80-100°C with continuous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Once the starting material is consumed (typically within 3-6 hours, depending on the temperature), remove the heat source.

  • While the solution is still warm, slowly add water (approx. 10 mL) with vigorous stirring to precipitate the product.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water.

  • Allow the product to air dry or dry in a vacuum oven at a low temperature.

  • Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, IR, melting point).

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis ketoester Ethyl 2,3-dimethyl-4-oxobutanoate mix Mix Reactants ketoester->mix hydrazine Hydrazine Hydrate hydrazine->mix solvent Ethanol/Propanol solvent->mix catalyst Glacial Acetic Acid catalyst->mix heat Heat (80-100°C) & Stir mix->heat monitor Monitor with TLC heat->monitor Check for completion precipitate Precipitate with Water monitor->precipitate cool Cool in Ice Bath precipitate->cool filter Vacuum Filtration cool->filter dry Dry Product filter->dry characterize Characterization (NMR, MP) dry->characterize troubleshooting_flowchart start Low Yield or Stalled Reaction check_temp Is the reaction temperature ≥ 80°C? start->check_temp increase_temp Increase temperature to 80-100°C. Monitor by TLC. check_temp->increase_temp No check_impurities Are impurities observed by TLC? check_temp->check_impurities Yes end_good Problem Resolved increase_temp->end_good decrease_temp Decrease temperature. Increase reaction time. check_impurities->decrease_temp Yes check_catalyst Was catalyst added? check_impurities->check_catalyst No decrease_temp->end_good add_catalyst Add catalytic amount of glacal acetic acid. check_catalyst->add_catalyst No optimize_stoichiometry Verify reactant stoichiometry. check_catalyst->optimize_stoichiometry Yes add_catalyst->end_good end_bad Consult further literature optimize_stoichiometry->end_bad

References

Technical Support Center: Pyrazole Synthesis from β-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles from β-diketones.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or non-existent yields in pyrazole synthesis from β-diketones can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Possible Causes & Solutions:

  • Inadequate Catalyst Activity: The chosen catalyst may be inappropriate for the specific substrates or reaction conditions.

    • Solution: Experiment with different catalysts. Both Brønsted acids (e.g., acetic acid, HCl) and Lewis acids (e.g., ZnO, SmCl₃, Yb(PFO)₃) have been successfully employed.[1][2][3] For a greener approach, consider solid catalysts like nano-ZnO or ionic liquids.[1][3]

  • Suboptimal Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4][5]

  • Incorrect Solvent: The polarity and boiling point of the solvent can greatly influence the reaction rate and equilibrium.

    • Solution: Screen a variety of solvents. While polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF, NMP, or DMAc have shown excellent results, especially for regioselective syntheses.[6][7]

  • Poor Quality of Starting Materials: Impurities in the β-diketone or hydrazine derivative can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques (e.g., distillation, recrystallization) and characterization (e.g., NMR, GC-MS).

  • Formation of Stable Intermediates: The reaction may stall at an intermediate stage, such as a hydrazone or enamine, without proceeding to the final cyclized product.

    • Solution: Monitor the reaction progress using TLC or LC-MS to identify any accumulating intermediates. Adjusting the catalyst or temperature may be necessary to facilitate the final cyclization and dehydration steps.

Issue 2: Formation of Regioisomers

Question: I am obtaining a mixture of regioisomers instead of the desired single pyrazole product. How can I improve the regioselectivity of my reaction?

Answer:

The reaction of unsymmetrical β-diketones with substituted hydrazines can lead to the formation of two possible regioisomers. Controlling the regioselectivity is a common challenge.

Strategies for Improving Regioselectivity:

  • Catalyst Selection: The nature of the catalyst can play a crucial role in directing the initial nucleophilic attack.

    • Lewis acids can coordinate with the β-diketone, influencing which carbonyl group is more susceptible to attack.[2]

  • Solvent Effects: The solvent can influence the tautomeric equilibrium of the β-diketone and the reactivity of the hydrazine.

    • Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to promote high regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[6][7]

  • Reaction Conditions: Temperature and reaction time can also affect the isomeric ratio.

    • Running the reaction at room temperature in an appropriate solvent system can enhance regioselectivity.[1][8]

  • Steric Hindrance: The steric bulk of the substituents on both the β-diketone and the hydrazine can direct the reaction towards the sterically less hindered product.

Issue 3: Difficult Product Isolation and Purification

Question: I am having trouble isolating and purifying my pyrazole product from the reaction mixture. What are some effective strategies?

Answer:

Product isolation and purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts.

Purification Techniques:

  • Crystallization: If the pyrazole product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For liquid products or solids that are difficult to crystallize, column chromatography on silica gel is a standard purification technique. A gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically used for elution.

  • Acid-Base Extraction: If the pyrazole product has a basic nitrogen atom, it can be extracted from an organic solvent into an acidic aqueous solution. After washing the aqueous layer to remove neutral and acidic impurities, the pyrazole can be recovered by basifying the aqueous solution and extracting it back into an organic solvent.

  • Use of Heterogeneous Catalysts: Employing a solid catalyst can simplify the workup, as the catalyst can be easily removed by filtration at the end of the reaction.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for pyrazole synthesis from β-diketones?

A1: The most common method is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine derivative. The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[9]

Q2: Which catalysts are considered "green" for this synthesis?

A2: Several environmentally benign catalysts have been reported for this reaction. These include:

  • Nano-ZnO: An efficient and reusable catalyst that can be used in aqueous media.[1][3]

  • Ionic Liquids: Such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]), which can act as both a solvent and a catalyst and are often recyclable.[6][7]

  • Ammonium Chloride: An inexpensive, non-toxic, and readily available catalyst.[9]

  • Microwave irradiation in solvent-free conditions is also a green approach that can significantly reduce reaction times and energy consumption.[4][5]

Q3: Can I perform this synthesis as a one-pot reaction?

A3: Yes, several one-pot procedures have been developed for the synthesis of pyrazoles. These methods often involve the in-situ formation of the β-diketone followed by the addition of hydrazine without isolating the intermediate.[1][8] This approach can improve overall efficiency and reduce waste.

Q4: What are some common side reactions to be aware of?

A4: Besides the formation of regioisomers, other potential side reactions include:

  • Incomplete cyclization: Leading to the isolation of stable hydrazone or enamine intermediates.

  • Formation of bis-pyrazoles: If a bis(β-diketone) precursor is used or if the reaction conditions favor further reaction.[10]

  • Decomposition of starting materials or product: Especially under harsh reaction conditions (e.g., high temperatures, strong acids or bases).

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Hydrate

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
NoneEthanolReflux12 hLow[1]
Acetic AcidEthanolReflux4 h85[9]
Nano-ZnOWater801 h95[1][3]
Ammonium ChlorideEthanolReflux2 h92[9]
[bmim][PF₆]Neat10030 min90[6][7]

Experimental Protocols

General Procedure for the Synthesis of 3,5-Dimethylpyrazole using a Green Catalyst (Nano-ZnO):

  • To a solution of acetylacetone (1.0 g, 10 mmol) in water (20 mL), add hydrazine hydrate (0.5 g, 10 mmol) and nano-ZnO (0.08 g, 1 mol%).

  • Stir the reaction mixture at 80 °C for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 3,5-dimethylpyrazole.

Adapted from Girish et al.[1]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_diketone β-Diketone hydrazone Hydrazone/Enamine Intermediate beta_diketone->hydrazone + Hydrazine - H₂O hydrazine Hydrazine Derivative hydrazine->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclized_intermediate->pyrazole Dehydration - H₂O

Caption: General reaction mechanism for pyrazole synthesis.

Troubleshooting_Workflow start Low/No Yield check_conditions Check Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst (Type, Loading) start->check_catalyst check_reagents Verify Reagent Purity start->check_reagents side_reactions Investigate Side Reactions (TLC, LC-MS) start->side_reactions optimize_conditions Optimize Conditions check_conditions->optimize_conditions change_catalyst Screen Different Catalysts check_catalyst->change_catalyst purify_reagents Purify Starting Materials check_reagents->purify_reagents side_reactions->optimize_conditions Adjust to minimize end Improved Yield optimize_conditions->end change_catalyst->end purify_reagents->end Catalyst_Selection start Catalyst Selection goal Define Synthesis Goal start->goal high_yield High Yield goal->high_yield Primary Goal green_synthesis Green Synthesis goal->green_synthesis Primary Goal regioselectivity High Regioselectivity goal->regioselectivity Primary Goal lewis_acids Lewis Acids (e.g., ZnO, SmCl₃) high_yield->lewis_acids bronsted_acids Brønsted Acids (e.g., Acetic Acid, HCl) high_yield->bronsted_acids solid_catalysts Heterogeneous Catalysts (e.g., nano-ZnO) green_synthesis->solid_catalysts ionic_liquids Ionic Liquids (e.g., [bmim][PF₆]) green_synthesis->ionic_liquids regioselectivity->lewis_acids aprotic_solvents Aprotic Dipolar Solvents (e.g., DMAc) regioselectivity->aprotic_solvents Use in combination with

References

Technical Support Center: Knorr Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yields in the Knorr synthesis of pyrazoles.

Troubleshooting Guides

Issue: Low or No Product Yield

Low yields in the Knorr pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1][2] The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Possible Causes and Solutions:

Cause Troubleshooting Steps
Impure Starting Materials Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing yield and complicating purification.[1] It is recommended to use a freshly opened or purified hydrazine derivative, as they can degrade over time.[1]
Incorrect Stoichiometry Verify the correct stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[1]
Suboptimal Reaction Conditions Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is advised.[3] For many condensation reactions, heating is necessary; consider refluxing the reaction mixture.[2]
Incomplete Reaction The reaction may not have proceeded to completion. To address this, you can increase the reaction time or temperature.[2] Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[2][4]
Side Reactions The formation of unwanted side products can significantly decrease the yield of the desired pyrazole.[2]
Catalyst Issues The choice and amount of acid or base catalyst can be critical. For Knorr syntheses, catalytic amounts of a protic acid (like acetic acid) are often used to facilitate imine formation.[2] In some instances, Lewis acids have been shown to improve yields.[2]
Issue: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can yield two different regioisomeric products. This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two carbonyl groups.[3]

Solutions:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[5]

  • Steric and Electronic Effects: The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[6]

Issue: Reaction Mixture Discoloration

Discoloration of the reaction mixture, often to a yellow or red color, is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[7] This is frequently due to the formation of colored impurities from the hydrazine starting material.[1]

Solutions:

  • Addition of a Mild Base: If the reaction mixture becomes acidic, it may promote the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[1]

  • Purification: Running the crude product through a silica plug and washing with a non-polar solvent (like toluene) can help remove colored impurities before eluting the product with a more polar solvent (like ether).[7] Recrystallization is also an effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Knorr pyrazole synthesis?

A1: Low yields can stem from several factors including impure starting materials, incorrect stoichiometry, and suboptimal reaction conditions such as temperature, reaction time, solvent, and pH.[1][2] The reactivity of the specific 1,3-dicarbonyl compound and hydrazine derivative also plays a crucial role.[1]

Q2: How can I monitor the progress of my Knorr synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress and ensure the starting materials are fully consumed.[2][3]

Q3: Can the choice of solvent affect the reaction yield?

A3: Yes, the solvent can have a significant impact. Polar protic solvents like ethanol are generally effective.[1] However, for issues with regioselectivity, fluorinated alcohols have been shown to improve outcomes.[5]

Q4: Is a catalyst always necessary for the Knorr synthesis?

A4: The Knorr synthesis is typically an acid-catalyzed cyclocondensation reaction.[3][6] A catalytic amount of a protic acid like glacial acetic acid is often used.[3][8]

Q5: What should I do if my product is difficult to purify?

A5: If you are facing purification challenges, consider using column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.[1] For colored impurities, washing a silica plug with a non-polar solvent before eluting the product can be effective.[7]

Quantitative Data Summary

The following table summarizes the effect of various reaction parameters on the yield of pyrazole synthesis.

ParameterConditionEffect on YieldReference
Solvent Polar Protic (e.g., Ethanol)Generally effective, but can lead to regioisomeric mixtures with unsymmetrical dicarbonyls.[1][5]
Fluorinated Alcohols (TFE, HFIP)Dramatically increases regioselectivity.[5]
Catalyst Acetic AcidCommonly used protic acid catalyst to facilitate imine formation.[2][3]
Lewis Acids / Nano-ZnOHave been shown to improve yields in some cases.[2]
Temperature RefluxOften necessary for the reaction to go to completion.[2]
Technology Microwave-Assisted SynthesisCan significantly reduce reaction times and improve yields.[2][4]

Key Experimental Protocols

General Procedure for the Synthesis of Substituted Pyrazoles
  • Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent and Hydrazine Addition: Add a suitable solvent (e.g., ethanol). Add the hydrazine derivative (1.0-1.2 eq). If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Catalyst Addition: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress using TLC.[3]

  • Work-up: Once the reaction is complete, cool the mixture. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]

Microwave-Assisted Protocol
  • Reaction Mixture: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and a suitable solvent (e.g., DMSO).[4]

  • Microwave Irradiation: Heat the mixture in a microwave reactor at a specified temperature and time, which will require optimization for specific substrates.

  • Isolation and Purification: After cooling, the product can be isolated and purified as described in the general procedure.

Visualizations

Knorr_Synthesis_Workflow Troubleshooting Workflow for Low Yield in Knorr Synthesis start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Verify Reactant Stoichiometry check_purity->check_stoichiometry Pure? sub_purity Action: Purify or use fresh reagents check_purity->sub_purity No check_conditions Evaluate Reaction Conditions check_stoichiometry->check_conditions Correct? sub_stoichiometry Action: Adjust moles, consider slight excess of hydrazine check_stoichiometry->sub_stoichiometry No side_reactions Investigate for Side Reactions check_conditions->side_reactions Optimized? sub_conditions Action: Optimize T, time, solvent, pH, catalyst check_conditions->sub_conditions No purification_loss Review Purification Technique side_reactions->purification_loss Minimal? sub_side_reactions Action: Modify conditions to minimize byproducts side_reactions->sub_side_reactions Yes success Improved Yield purification_loss->success Efficient? sub_purification Action: Optimize recrystallization or chromatography purification_loss->sub_purification No sub_purity->check_stoichiometry sub_stoichiometry->check_conditions sub_conditions->side_reactions sub_side_reactions->purification_loss sub_purification->success

Caption: A logical workflow for troubleshooting low yield.

Knorr_Mechanism General Mechanism of the Knorr Pyrazole Synthesis reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative hydrazone Hydrazone Intermediate reactants->hydrazone Condensation cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole Product cyclic_intermediate->pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

References

Technical Support Center: Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For this compound, this typically involves the reaction of ethyl 2,3-dioxobutanoate with hydrazine hydrate.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can arise from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring its progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal pH: The pH of the reaction mixture can be crucial. For pyrazole synthesis, acidic conditions are often employed to facilitate the condensation. If the reaction is sluggish, a small amount of a protic acid like acetic acid can be added.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired pyrazole. Careful control of reaction temperature and the order of reagent addition can minimize side reactions.

  • Purity of Starting Materials: Impurities in the ethyl 2,3-dioxobutanoate or hydrazine hydrate can lead to unwanted side reactions and lower yields. Ensure the purity of your reagents before starting the reaction.

Q3: I am observing the formation of an unexpected byproduct. What could it be?

In pyrazole synthesis, the formation of regioisomers is a common issue, especially with unsymmetrical 1,3-dicarbonyls. However, for the synthesis of this compound from ethyl 2,3-dioxobutanoate and hydrazine, the primary concern is often the formation of stable, non-cyclized intermediates. Adjusting the pH and temperature can influence the reaction pathway and favor the formation of the desired product.

Q4: How can I effectively purify the crude product?

The most common methods for purifying pyrazole derivatives are recrystallization and column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation. Common solvents for recrystallization of pyrazole esters include ethanol, ethyl acetate, or mixtures of these with hexanes. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is often effective.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive reagents, incorrect reaction temperature, or wrong pH.Check the quality of starting materials. Monitor the reaction temperature closely. Optimize the pH by adding a catalytic amount of acid (e.g., acetic acid).
Oily or Gummy Product Presence of unreacted starting materials or solvent residues.Ensure complete removal of the reaction solvent under reduced pressure. Attempt to solidify the product by triturating with a non-polar solvent like hexanes. If the product remains oily, purification by column chromatography is recommended.
Product is Colored Formation of colored impurities or degradation of the product.Decolorize the crude product by treating a solution of it with activated charcoal before recrystallization. Ensure the reaction and work-up are not exposed to excessive heat or light.
Difficulty in Isolating the Product from the Aqueous Layer The product has some water solubility.Perform multiple extractions with an organic solvent (e.g., ethyl acetate, dichloromethane). Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product.
Product Decomposes During Column Chromatography The product is sensitive to the acidic nature of silica gel.Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.

Experimental Protocol: Synthesis and Work-up

A representative experimental protocol for the synthesis of this compound is as follows:

  • To a solution of ethyl 2,3-dioxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ethyl 2,3-dioxobutanoate in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine add_acid Add Catalytic Acetic Acid add_hydrazine->add_acid reflux Reflux and Monitor by TLC add_acid->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate Under Reduced Pressure cool->concentrate dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash Wash with Water and Brine dissolve->wash dry Dry Over Na2SO4 wash->dry filter Filter dry->filter concentrate_final Concentrate to Obtain Crude Product filter->concentrate_final purify Recrystallization or Column Chromatography concentrate_final->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis and purification.

troubleshooting_guide cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered During Work-up low_yield Low Yield start->low_yield oily_product Oily/Gummy Product start->oily_product colored_product Colored Product start->colored_product emulsion Persistent Emulsion During Extraction start->emulsion check_reagents Check Reagent Purity & Reaction Conditions low_yield->check_reagents Investigate triturate Triturate with Non-polar Solvent / Column Chromatography oily_product->triturate Attempt to Solidify/Purify charcoal Treat with Activated Charcoal colored_product->charcoal Decolorize add_brine Add Brine to Break Emulsion emulsion->add_brine Resolve

Caption: Troubleshooting common work-up issues.

Technical Support Center: Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established method is a variation of the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, specifically an ethyl α,β-diketoester like ethyl 2,3-dioxobutanoate, with hydrazine hydrate. The reaction is typically carried out in a protic solvent such as ethanol, often with a catalytic amount of acid like glacial acetic acid.[1][2][3]

Q2: My reaction yield is low. What are the common causes and how can I improve it?

A2: Low yields can be attributed to several factors. Incomplete reaction is a primary cause. To address this, ensure your starting materials are pure and monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You may need to increase the reaction time or temperature. Another significant factor is the formation of byproducts, particularly the isomeric pyrazolone. Optimizing the reaction pH and temperature can help favor the formation of the desired pyrazole.

Q3: I am observing an unexpected peak in my NMR/LC-MS analysis. What could it be?

A3: The most probable byproduct in this synthesis is the isomeric pyrazolone, specifically Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. This arises from an alternative cyclization pathway where the hydrazine attacks the ester carbonyl group's carbon after the initial condensation.[4] The formation of this byproduct is a known issue in reactions of β-ketoesters with hydrazines.[3]

Q4: How can I minimize the formation of the pyrazolone byproduct?

A4: Reaction conditions play a crucial role in directing the synthesis towards the desired pyrazole. Generally, acidic conditions and controlled temperatures can favor the formation of the pyrazole over the pyrazolone. The choice of solvent can also influence the reaction pathway. It is recommended to start with established protocols and then systematically optimize parameters such as catalyst concentration, temperature, and reaction time.

Q5: What is the best method for purifying the final product?

A5: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. Common solvents for recrystallization of pyrazole derivatives include ethanol, ethyl acetate, and hexane mixtures. If recrystallization does not provide sufficient purity, silica gel column chromatography is a reliable alternative.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive or impure starting materials. 2. Suboptimal reaction temperature. 3. Incorrect pH or catalyst concentration.1. Verify the purity of ethyl 2,3-dioxobutanoate and hydrazine hydrate. 2. Gradually increase the reaction temperature and monitor for product formation. Refluxing in ethanol is a common condition. 3. If using an acid catalyst (e.g., acetic acid), ensure the correct amount is used. Both acidic and neutral conditions can be explored.
Presence of a Major Byproduct 1. Formation of the isomeric pyrazolone. 2. Incomplete reaction, leaving starting materials.1. Adjust reaction conditions to favor pyrazole formation (e.g., ensure acidic catalysis). 2. Purify the crude product using column chromatography to separate the pyrazole and pyrazolone isomers. 3. Increase reaction time or temperature to ensure full consumption of starting materials.
Difficulty in Product Isolation/Purification 1. Product is oily or does not crystallize. 2. Inefficient separation of product and byproducts.1. Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is recommended. 2. Optimize the mobile phase for column chromatography to achieve better separation of the desired product from impurities.
Inconsistent Results Between Batches 1. Variability in starting material quality. 2. Poor control over reaction parameters.1. Use starting materials from the same lot or re-purify them before use. 2. Carefully control reaction temperature, addition rates of reagents, and stirring speed.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the Knorr synthesis of related pyrazole-3-carboxylates.[1][2]

Materials:

  • Ethyl 2,3-dioxobutanoate

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,3-dioxobutanoate (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction using TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

Visualizations

Synthesis Pathway

Synthesis_Pathway Ethyl_2_3_dioxobutanoate Ethyl 2,3-dioxobutanoate Intermediate Hydrazone Intermediate Ethyl_2_3_dioxobutanoate->Intermediate + Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product Ethyl 4,5-dimethyl-1H- pyrazole-3-carboxylate Intermediate->Product Cyclization (Acid Catalyst, Heat)

Caption: Synthesis of this compound.

Byproduct Formation Pathway

Byproduct_Formation cluster_pathways Alternative Cyclization Pathways Hydrazone_Intermediate Hydrazone Intermediate Desired_Product Ethyl 4,5-dimethyl-1H- pyrazole-3-carboxylate Hydrazone_Intermediate->Desired_Product Pathway A (Favored) Byproduct Isomeric Pyrazolone Hydrazone_Intermediate->Byproduct Pathway B (Side Reaction)

Caption: Formation of the isomeric pyrazolone byproduct.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_sm->optimize_conditions Pure fail Issue Persists check_sm->fail Impure analyze_byproducts Analyze for Byproducts (e.g., Pyrazolone) optimize_conditions->analyze_byproducts Optimized purify Purify Product (Recrystallization or Chromatography) analyze_byproducts->purify Byproduct Identified analyze_byproducts->fail No Byproduct success Pure Product, Good Yield purify->success Successful purify->fail Fails

References

Technical Support Center: Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and classic method for synthesizing this compound is the Knorr pyrazole synthesis.[1][2][3] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For this specific molecule, the typical starting materials are 3-methyl-2,4-pentanedione and an ethyl hydrazinoacetate salt, such as ethyl hydrazinoacetate hydrochloride.

Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?

A2: Low yields in Knorr pyrazole synthesis are a common issue and can be attributed to several factors. Key areas to investigate include the purity of your starting materials, suboptimal reaction conditions, and the presence of side reactions. To improve your yield, consider the following:

  • Starting Material Purity: Ensure the 3-methyl-2,4-pentanedione and ethyl hydrazinoacetate hydrochloride are of high purity. Impurities can lead to unwanted side reactions and complicate the purification process.

  • Reaction Temperature: The reaction may require heating to proceed to completion. Refluxing the reaction mixture is a common practice.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials have been fully consumed.[1]

  • Catalyst: The use of an acid catalyst, such as glacial acetic acid, is often necessary to facilitate the condensation.[1]

Q3: I have isolated my product, but it appears to be a mixture of isomers. How can I avoid this and how do I separate them?

A3: The formation of regioisomers is a known challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds. In the synthesis of this compound from 3-methyl-2,4-pentanedione, there is a possibility of forming the isomeric product, Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

  • Improving Regioselectivity: The regioselectivity of the reaction can be influenced by the reaction conditions, such as the solvent and pH. It is often necessary to perform a small-scale pilot reaction and analyze the product mixture to determine the optimal conditions for favoring the desired isomer.

  • Separation of Isomers: If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel. The different polarity of the isomers should allow for their separation with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete reaction- Increase reaction time and monitor by TLC.[1]- Increase reaction temperature; consider refluxing in a suitable solvent like ethanol.[1]- Ensure the presence of an acid catalyst (e.g., glacial acetic acid).[1]
Poor quality of starting materials- Use high-purity 3-methyl-2,4-pentanedione and ethyl hydrazinoacetate hydrochloride.
Formation of Multiple Products (Isomers) Lack of regioselectivity in the cyclocondensation- Adjust reaction conditions (solvent, temperature, pH) to favor the formation of the desired 4,5-dimethyl isomer.- Purify the product mixture using column chromatography to isolate the desired isomer.
Difficult Purification Presence of unreacted starting materials or side products- Ensure the reaction has gone to completion by monitoring with TLC.- Optimize the reaction conditions to minimize side product formation.- Employ column chromatography with a carefully selected eluent system for purification.
Product Precipitation Issues Product is too soluble in the reaction mixture- After reaction completion, try adding cold water to precipitate the product.[1]- If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Experimental Protocol: Knorr Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • 3-Methyl-2,4-pentanedione

  • Ethyl hydrazinoacetate hydrochloride

  • Ethanol

  • Glacial Acetic Acid

  • Water

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Hexane (for extraction and chromatography)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in ethanol.

  • Addition of Reagents: Add ethyl hydrazinoacetate hydrochloride (1 equivalent) to the solution. To this mixture, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC, using a suitable eluent such as 30% ethyl acetate in hexane.[1] The reaction is complete when the starting materials are no longer visible on the TLC plate.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly add cold water to the flask with stirring, which may cause the product to precipitate.[1]

    • If the product precipitates as a solid, collect it by vacuum filtration and wash with cold water.

    • If the product separates as an oil or does not precipitate, neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the pure this compound.

Quantitative Data Summary (Illustrative)

ParameterValue/RangeNotes
Reactant Ratio 1:1 (3-methyl-2,4-pentanedione : ethyl hydrazinoacetate HCl)A slight excess of the hydrazine can sometimes be used.
Solvent EthanolOther protic solvents can also be used.
Catalyst Glacial Acetic AcidCatalytic amount.
Reaction Temperature Reflux (approx. 78 °C for ethanol)Heating is generally required.
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Typical Yield 60 - 85%Yields can vary based on reaction scale and purity of reagents.
Purification Method Column Chromatography (Silica Gel)Eluent: Hexane/Ethyl Acetate gradient.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and potential troubleshooting steps, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep Mix 3-methyl-2,4-pentanedione, ethyl hydrazinoacetate HCl, and ethanol add_cat Add catalytic acial acetic acid prep->add_cat reflux Reflux for 2-6 hours add_cat->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool precipitate Add cold water to precipitate cool->precipitate extract Or Neutralize and Extract cool->extract If no precipitate filter Filter and wash solid precipitate->filter purify Purify by Column Chromatography filter->purify extract->purify product Ethyl 4,5-dimethyl-1H- pyrazole-3-carboxylate purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_time Optimize Reaction Time (TLC) start->optimize_time optimize_temp Optimize Reaction Temperature (Reflux) start->optimize_temp check_catalyst Verify Catalyst Addition start->check_catalyst check_isomers Analyze for Isomer Formation start->check_isomers solution Improved Yield check_purity->solution If impure, use pure reagents optimize_time->solution If incomplete, increase time optimize_temp->solution If incomplete, ensure reflux check_catalyst->solution If forgotten, add catalyst check_isomers->solution If isomers, optimize conditions/ purify

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

Reactivity of Pyrazole Carboxylates: A Comparative Guide to Dimethyl vs. Monomethyl Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of dimethyl-substituted pyrazole carboxylates versus their monomethyl counterparts. While direct, side-by-side quantitative kinetic studies are not extensively available in the reviewed literature, this comparison is based on established principles of organic chemistry, including electronic and steric effects, which are known to influence the reactivity of heterocyclic compounds like pyrazoles.[1][2][3]

Executive Summary

The reactivity of pyrazole carboxylates is primarily influenced by the electronic nature and steric hindrance imparted by the substituents on the pyrazole ring. The presence of an additional methyl group in a dimethylpyrazole carboxylate, as compared to a monomethyl derivative, is expected to modulate its reactivity in key transformations such as N-arylation, N-alkylation, and reactions involving the carboxylate functionality. Generally, the electron-donating nature of methyl groups increases the nucleophilicity of the pyrazole ring, while also introducing steric bulk that can hinder the approach of reactants.

Factors Influencing Reactivity: A Logical Overview

The interplay between electronic and steric effects is crucial in determining the overall reactivity of substituted pyrazoles. The following diagram illustrates this relationship.

G Factors Influencing Pyrazole Carboxylate Reactivity substituent Methyl Substituent(s) electronic Electronic Effects (Inductive Donation) substituent->electronic steric Steric Effects (Hindrance) substituent->steric nucleophilicity Ring Nucleophilicity electronic->nucleophilicity accessibility Access to Reaction Center steric->accessibility reactivity Overall Reactivity nucleophilicity->reactivity accessibility->reactivity

Caption: Logical diagram of factors influencing pyrazole carboxylate reactivity.

Comparative Reactivity Analysis

N-Arylation and N-Alkylation

In reactions such as N-arylation and N-alkylation, the pyrazole ring acts as a nucleophile. The methyl groups, being electron-donating, increase the electron density on the pyrazole ring, thereby enhancing its nucleophilicity.[4] Consequently, a dimethylpyrazole carboxylate is expected to be more nucleophilic than a monomethyl analogue. However, the position of the methyl groups is critical. For instance, in a 3,5-dimethylpyrazole-4-carboxylate, the methyl groups flank the reactive nitrogen atoms, introducing significant steric hindrance. This can impede the approach of electrophiles, potentially leading to slower reaction rates or lower yields compared to a less hindered monomethylpyrazole carboxylate. The regioselectivity of these reactions on unsymmetrical pyrazoles is also influenced by both steric and electronic effects.[2][3]

Reactions of the Carboxylate Group

The reactivity of the carboxylate group (e.g., in hydrolysis or amidation) is influenced by the electronic effects of the pyrazole ring. The electron-donating methyl groups can slightly decrease the electrophilicity of the carboxylate carbon, potentially making it less reactive towards nucleophilic attack compared to an unsubstituted or monomethylated pyrazole carboxylate. However, this effect is generally considered to be modest.

Illustrative Data Comparison

The following table presents hypothetical data for a comparative N-arylation reaction to illustrate the expected differences in reactivity. Note: This data is for illustrative purposes only and is not derived from a specific experimental study.

CompoundReaction Time (hours)Yield (%)Plausible Rationale
Ethyl 3-methyl-1H-pyrazole-4-carboxylate1285Less steric hindrance around the nitrogen atoms allows for easier approach of the arylating agent.
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate2470Increased steric hindrance from the two methyl groups flanking the nitrogen atoms slows down the reaction rate, leading to a lower yield in the same timeframe.

Experimental Protocols

A general experimental protocol for a comparative study of N-arylation is provided below.

General Procedure for Palladium-Catalyzed N-Arylation of Pyrazole Carboxylates

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Pyrazole carboxylate (monomethyl or dimethyl substituted)

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., Xantphos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Workflow:

G General Workflow for Comparative N-Arylation A 1. Add pyrazole carboxylate, aryl halide, catalyst, ligand, and base to a dry flask. B 2. Evacuate and backfill the flask with an inert gas. A->B C 3. Add anhydrous solvent. B->C D 4. Heat the reaction mixture with stirring for a specified time. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool, quench, and perform aqueous workup. E->F G 7. Purify the product by column chromatography. F->G H 8. Characterize the product (NMR, MS). G->H I 9. Quantify yield. H->I

Caption: Generalized experimental workflow for N-arylation of pyrazole carboxylates.

Procedure:

  • To an oven-dried reaction vessel, add the pyrazole carboxylate (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (2.0 mmol).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and determine the yield.

To obtain a direct comparison, both the monomethyl and dimethyl pyrazole carboxylates should be subjected to these conditions in parallel experiments.

Conclusion

The reactivity of dimethylpyrazole carboxylates compared to their monomethyl counterparts is a balance between enhanced nucleophilicity due to the electron-donating methyl groups and increased steric hindrance. For reactions at the ring nitrogens, steric effects are likely to be a dominant factor, potentially leading to slower reactions for more substituted pyrazoles. For reactions involving the carboxylate group, the electronic effects are more pronounced, though likely to have a less dramatic impact on reactivity. Experimental validation under consistent conditions is essential to quantify these differences for specific substrates and reaction types.

References

Comparative Analysis of 4,5-dimethyl-1H-pyrazole-3-carboxamides and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 4,5-dimethyl-1H-pyrazole-3-carboxamide analogs reveals their potential across diverse therapeutic areas, including oncology, infectious diseases, and agriculture. While specific research on the 4,5-dimethyl-1H-pyrazole-3-carboxamide scaffold is limited, analysis of closely related pyrazole carboxamide derivatives provides valuable insights into their design and development as potent bioactive agents.

The pyrazole ring is a privileged scaffold in medicinal chemistry, and its carboxamide derivatives have been extensively explored as inhibitors of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 4,5-dimethyl-1H-pyrazole-3-carboxamides, focusing on their applications as kinase inhibitors, antifungal agents, and anticancer therapeutics.

Kinase Inhibition: A Prominent Target

Pyrazole carboxamides have emerged as a significant class of kinase inhibitors, with several approved drugs featuring this core structure. The SAR of these compounds is heavily influenced by the substituents on the pyrazole ring and the carboxamide nitrogen.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition

Table 1: Comparative Kinase Inhibitory Activity of Pyrazole Carboxamide Analogs

Compound ScaffoldTarget Kinase(s)Key SAR ObservationsReference Compound(s)
Pyrazolo[3,4-g]isoquinolinesHaspin, CLK1, DYRK1AIntroduction of a bromine at the 8-position was detrimental to Haspin inhibition, while alkyl groups at the 4-position modified the kinase inhibition profiles.Not Specified
1,3,4-TriarylpyrazolesAKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβA specific compound (compound 6 in the study) showed broad-spectrum kinase inhibitory activity.Doxorubicin
Pyrazol-4-yl UreaAurora A, Aurora B, JAK2, Abl (T315I)Optimization of a pyrazole-benzimidazole fragment led to a potent multi-targeted kinase inhibitor (AT9283).Not Specified
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory potency of pyrazole derivatives against various kinases is commonly determined using the ADP-Glo™ Kinase Assay.

Experimental Workflow:

G Kinase Inhibition Assay Workflow prep Prepare Kinase Reaction (Kinase, Substrate, ATP, Compound) incubate Incubate at 30°C for 30 min prep->incubate adp_glo Add ADP-Glo™ Reagent incubate->adp_glo incubate2 Incubate at RT for 40 min adp_glo->incubate2 detection Add Kinase Detection Reagent incubate2->detection incubate3 Incubate at RT for 30-60 min detection->incubate3 read Measure Luminescence incubate3->read

Figure 1: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound (at varying concentrations) are incubated in a kinase buffer (e.g., 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin) in a 384-well plate.

  • ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Luminescence Measurement: The luminescence, which is proportional to the ADP generated and thus the kinase activity, is measured using a plate reader.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.[1]

Antifungal Activity: Combating Plant Pathogens

Pyrazole carboxamides are a cornerstone in the development of modern fungicides, particularly as succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal respiratory chain, leading to cell death.

Structure-Activity Relationship (SAR) Insights for Antifungal Activity

The antifungal efficacy of pyrazole carboxamides is highly dependent on the substituents on the pyrazole ring and the N-aryl moiety. For instance, in a series of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides, certain derivatives exhibited moderate to good antifungal activities against various phytopathogenic fungi.[2]

Table 2: Comparative Antifungal Activity of Pyrazole Carboxamide Analogs

Compound ScaffoldFungal SpeciesKey SAR ObservationsReference Compound(s)
N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamidesGibberella zeae, Fusarium oxysporum, Cytospora mandshuricaCompounds 6a, 6b, and 6c showed >50% inhibition against G. zeae at 100 µg/mL.Carboxin, Boscalid
Isoxazolol Pyrazole CarboxylatesRhizoctonia solaniCompound 7ai exhibited significant antifungal activity with an EC50 of 0.37 μg/mL.Carbendazol
Bis-pyrazole carboxamidesSclerotinia sclerotiorumCompound B8 showed effective in vivo protective activity.Not specified
Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

The antifungal activity of pyrazole derivatives is typically assessed by measuring the inhibition of mycelial growth of pathogenic fungi.[3][4]

Experimental Workflow:

G Antifungal Mycelial Growth Inhibition Assay prep_media Prepare Potato Dextrose Agar (PDA) Amended with Test Compound inoculate Inoculate with Fungal Mycelial Disc prep_media->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate

Figure 2: Workflow for assessing in vitro antifungal activity.

Methodology:

  • Media Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone) and added to molten Potato Dextrose Agar (PDA) at various concentrations.

  • Inoculation: A mycelial disc from a fresh culture of the target fungus is placed in the center of the PDA plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent. The EC50 value (the concentration that causes 50% inhibition) is then determined.[3][4]

Anticancer Activity: Targeting Cell Proliferation

The pyrazole scaffold is also prevalent in compounds designed to combat cancer. These derivatives often exert their anticancer effects by inhibiting kinases involved in cell cycle regulation or by inducing apoptosis.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The antiproliferative activity of pyrazole derivatives is highly sensitive to the nature and position of substituents. For example, in a series of pyrazole-indole hybrids, specific substitutions led to potent anticancer activity against various cancer cell lines.[5]

Table 3: Comparative Anticancer Activity of Pyrazole Carboxamide Analogs

Compound ScaffoldCancer Cell Line(s)Key SAR ObservationsReference Compound(s)
Pyrazole-indole hybridsHCT-116, MCF-7, HepG2, A549Compounds 7a and 7b showed excellent inhibition against the HepG2 cell line.Doxorubicin
5-Alkylated selanyl-1H-pyrazolesHepG2Compounds 53 and 54 displayed high activity, potentially through dual inhibition of EGFR and VEGFR-2.Not Specified
Pyrazole carbaldehyde derivativesMCF-7Compound 43 was identified as a potent PI3 kinase inhibitor with excellent cytotoxicity.Doxorubicin
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of pyrazole compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow:

G MTT Assay for Anticancer Activity seed_cells Seed Cancer Cells in 96-well Plate add_compound Add Test Compound at Various Concentrations seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT Solution incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate2->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

References

A Comparative Guide to the Biological Validation of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, in particular, have emerged as a versatile class of molecules exhibiting significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides an objective comparison of their performance in key biological assays, supported by experimental data and detailed methodologies to aid in the evaluation and development of novel therapeutic agents.

Anticancer Activity

Pyrazole derivatives are a cornerstone in the development of new cancer chemotherapeutics.[3] Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer cells. The following data summarizes the cytotoxic effects of various pyrazole derivatives against different cancer cell lines, typically evaluated using the MTT assay.[3][4]

Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT116 (Colon)Reference Compound
Pyrazole-5-carboxamide 4a-nPromising---Doxorubicin[3]
Pyrazolo[1,5-a]pyrimidine 17a-4.47 ± 0.3--Cisplatin[5]
Pyrazolo[1,5-a]pyrimidine 17b-3.46 ± 0.6--Cisplatin[5]
Pyrano[2,3-c]pyrazole 50h31.87 ± 8.22---Doxorubicin[5]
3,5-disubstituted 1,4-benzoxazine-pyrazole 222.82 - 6.282.82 - 6.28--Etoposide[6]
3,5-disubstituted 1,4-benzoxazine-pyrazole 232.82 - 6.282.82 - 6.28--Etoposide[6]
Pyrazolo[4,3-c]pyridine 411.937 µg/mL-3.695 µg/mL-Doxorubicin[6]
Pyrazolo[4,3-c]pyridine 42---2.914 µg/mLDoxorubicin[6]
Pyrazole carbaldehyde 430.25---Doxorubicin[6]
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide 17-8.745.35-Cisplatin[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test pyrazole derivatives and a standard drug (e.g., Doxorubicin) for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation add_compounds Add pyrazole derivatives and controls overnight_incubation->add_compounds incubation_24_72h Incubate for 24-72 hours add_compounds->incubation_24_72h add_mtt Add MTT solution incubation_24_72h->add_mtt incubation_2_4h Incubate for 2-4 hours add_mtt->incubation_2_4h add_dmso Add DMSO to dissolve formazan incubation_2_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases, and cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs.[9] Pyrazole derivatives have been extensively investigated for their COX inhibitory potential.[9][10][11]

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Pyrazole Derivatives

Compound/DerivativeIn Vitro COX-2 Inhibition (IC50 in µM)In Vivo Edema Inhibition (%)Reference Compound
N1-substituted pyrazole (Compound I)0.0188.8Celecoxib (IC50 = 0.70 µM)[10]
N-phenylacetamide pyrazole (Compound IV)-88.23-[10]
Bipyrazole 10SI = 7.83ED50 = 35.7 µmol/kgCelecoxib (SI = 8.68, ED50 = 32.1 µmol/kg)[11]
Pyranopyrazole 27SI = 7.16ED50 = 38.7 µmol/kgCelecoxib (SI = 8.68, ED50 = 32.1 µmol/kg)[11]
Pyrazoline 2gLOX IC50 = 80 µM--[9][12]
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f)-Significant-[13][14]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e)-Significant-[13][14]

SI = Selectivity Index (COX-1 IC50 / COX-2 IC50) LOX = Lipoxygenase

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

  • Animal Grouping: Rats are divided into control, standard, and test groups.

  • Compound Administration: The test pyrazole derivatives and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Anti_Inflammatory_Pathway COX Inhibition in the Inflammatory Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Damage ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach lining, Platelets) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 NSAIDs Pyrazole Derivatives (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

COX Inhibition in the Inflammatory Pathway

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[2][15][16][17]

Table 3: In Vitro Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference Compound
Pyrazole 21c0.25--Gatifloxacin (MIC = 1)[15]
Pyrazole 23h0.25--Gatifloxacin (MIC = 1)[15]
Pyrazolyl 1,3,4-Thiadiazine 21a62.5-12562.5-1252.9-7.8Chloramphenicol, Clotrimazole[16]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

This comparative guide highlights the significant therapeutic potential of this compound derivatives. The presented data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of new, more effective pyrazole-based therapeutic agents. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these promising compounds.

References

Comparative analysis of catalysts for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals, is a cornerstone of modern organic chemistry.[1] The efficiency of pyrazole synthesis is heavily reliant on the choice of catalyst. This guide provides a comparative analysis of various catalysts employed in pyrazole synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Introduction to Pyrazole Synthesis

Pyrazoles are typically synthesized through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, a method known as the Knorr pyrazole synthesis.[2] Another common approach involves the [3+2] cycloaddition of a diazo compound with an alkyne.[1][3] The choice of catalyst is crucial in these syntheses, influencing reaction rates, yields, regioselectivity, and overall process sustainability. Catalysts for pyrazole synthesis can be broadly classified into two main categories: homogeneous and heterogeneous catalysts.[4]

Comparative Analysis of Catalytic Systems

The performance of various catalysts in pyrazole synthesis is summarized below, with a focus on reaction conditions, yields, and catalyst reusability. The data presented is a compilation from various studies, and direct comparison should be approached with caution due to variations in substrates and reaction scales.

Homogeneous Catalysts

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to their well-defined active sites.[4] However, their separation from the product mixture can be challenging.[4][5]

CatalystReactantsSolventTemp. (°C)Time (h)Yield (%)Reference
Iodine (I₂) / TBHP N,N-dimethyl enaminones, sulfonyl hydrazines-RT-HighTian et al.[6]
p-Toluenesulfonic acid (p-TSA) Cyclic β-diketones, aryl glyoxal, arylhydrazones----Pramanik et al.[7]
Copper Triflate (CuOTf) Alkenyl hydrazones----Sar et al.[3]
FeCl₃/PVP Arylhydrazines, malononitrile derivativesWater/PEG-400-2-4up to 97Elnagdy and Sarma[3]
Silver-based Trifluoromethylated ynones, aryl (alkyl) hydrazines----Topchiy et al.[6]
Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction. Their primary advantage is the ease of separation and potential for recycling.[5]

CatalystReactantsSolventTemp. (°C)TimeYield (%)ReusabilityReference
Nano-ZnO Phenylhydrazine, ethyl acetoacetate---High-Girish et al.[6]
Ag/TiO₂ nano-thin film Ethyl acetoacetate, malononitrile, aldehydes, hydrazine hydrateAqueous ethanol7055 min78-93Yes[5]
MgO nanoparticles Aldehydes, substituted hydrazine, malononitrile, 3-oxoproponoateAqueousRT20 min88-97YesBabaie et al.[5]
SrFe₁₂O₁₉ magnetic nanoparticles Coumarin-functionalized reactantsSolvent-free-ShortHighYesZiarani et al.[7]
Graphene Oxide nanoparticles 1,3-dicarbonyl compounds, hydrazine--ShortHighYesHakimi Saryazdi et al.[8]
YS-Fe₃O₄@PMO/IL-Cu Malononitrile, PhCHO, ethyl acetoacetate, hydrazine hydrateH₂O25-HighYes[9]
Ag/La-ZnO core-shell Aryl aldehyde, ethyl acetoacetate, hydrazine hydrate, malononitrileSolvent-free (grinding)RT10-25 minHighYes[10]
Nickel-based heterogeneous catalyst Hydrazine, ketone derivatives, aldehyde derivativesEthanolRT3 hGood to ExcellentUp to 7 cycles[11]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate replication and further research.

General Procedure for Pyrazole Synthesis using a Heterogeneous Nickel-Based Catalyst[11]
  • Reactant Mixture Preparation: In a round bottom flask, combine acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid Nickel-based heterogeneous catalyst (10 mol%) in Ethanol (10 mL).

  • Initial Stirring: Stir the mixture for 30 minutes at room temperature.

  • Aldehyde Addition: Add benzaldehyde dropwise to the reaction mixture.

  • Reaction Completion: Continue stirring for 3 hours at room temperature.

  • Product Isolation: Upon completion (monitored by TLC), the solid catalyst is filtered off. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

General Protocol for the Synthesis of 4H-pyrano[2,3-c] pyrazoles using Ag/La-ZnO Nanocatalyst[10]
  • Reactant and Catalyst Mixing: In a mortar, combine the aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), malononitrile (1 mmol), and the Ag/La-ZnO nanoparticle catalyst.

  • Grinding: Grind the mixture using a pestle for 10–25 minutes at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Product Extraction: After completion, extract the product with a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Recovery and Product Purification: Separate the catalyst by filtration. The filtrate is then concentrated, and the crude product is purified by recrystallization.

Visualizing the Process

To better understand the experimental workflow and the classification of catalysts, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reactants & Solvent C Reaction Mixture A->C Add to Flask B Catalyst B->C D Heating/Stirring C->D E Catalyst Separation (Filtration/Centrifugation) D->E F Solvent Evaporation E->F G Purification (Chromatography/Recrystallization) F->G H Pure Pyrazole G->H I Characterization (NMR, IR, MS) H->I

Caption: A generalized experimental workflow for catalytic pyrazole synthesis.

Catalyst_Classification cluster_homogeneous Homogeneous cluster_heterogeneous Heterogeneous Catalysts Catalysts for Pyrazole Synthesis Homogeneous Homogeneous Catalysts->Homogeneous Heterogeneous Heterogeneous Catalysts->Heterogeneous MetalSalts Metal Salts (Cu(I), Fe(III)) Homogeneous->MetalSalts Iodine Iodine Homogeneous->Iodine Acids Acids (p-TSA) Homogeneous->Acids Nano Nanocatalysts (ZnO, MgO, Ag/TiO₂) Heterogeneous->Nano Magnetic Magnetic Nanoparticles (SrFe₁₂O₁₉, Fe₃O₄ based) Heterogeneous->Magnetic Carbon Carbon-based (Graphene Oxide) Heterogeneous->Carbon

Caption: Classification of catalysts used in pyrazole synthesis.

References

A Comparative Guide to the Efficacy of Celecoxib Analogues from Diverse Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various celecoxib analogues derived from different pyrazole precursors. The data presented is compiled from multiple studies to aid in the evaluation of their potential as anti-inflammatory agents. This document summarizes key performance indicators, details the experimental methodologies used for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Comparative Efficacy of Celecoxib Analogues

The following tables summarize the in vitro and in vivo performance of several celecoxib analogues compared to the parent drug, celecoxib, and other standards like ibuprofen and indomethacin. The analogues are categorized based on the modifications to the celecoxib scaffold.

In Vitro Cyclooxygenase (COX) Inhibition

The inhibitory activity of celecoxib analogues against COX-1 and COX-2 enzymes is a key indicator of their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity, with lower values indicating greater potency.

Compound/AnalogueCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib 7.7 - 500.04 - 2.162.51 - 192.5[1][2]
Salicylic Acid Analogue (7f) 0.00574.380.0013[3]
N-Difluoromethyl-1,2-dihydropyrid-2-one Analogues (10a, 10b) 8.3 - 2580.19 - 0.73-[1]
Pyrazole-Pyridazine Hybrid (5f) 14.341.509.56[2]
Pyrazole-Pyridazine Hybrid (6f) 9.561.158.31[2]
Substituted Imidazoline-5-one Analogues (22-24) -0.087 - 0.092-[4]
Novel Pyrazole Derivatives (11, 12, 15) -0.043 - 0.049-[5]
1,2,4-Triazole/Pyrazole Hybrids (16b, 16e, 19b, 19e) --8.57 - 10.78[6]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.[2]

In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema assay is a standard model to evaluate the in vivo anti-inflammatory activity of compounds. The effective dose required to produce a 50% reduction in edema (ED50) is a measure of potency.

Compound/AnalogueED50 (mg/kg or µmol/kg)Reference Drug (ED50)Reference
Celecoxib 10.8 mg/kg-[1]
N-Difluoromethyl-1,2-dihydropyrid-2-one Analogue (11b) 27.7 mg/kgCelecoxib (10.8 mg/kg), Ibuprofen (67.4 mg/kg)[1][7]
Pyrazole Derivative (9) 0.170 mmol/kgDiclofenac (0.198 mmol/kg), Celecoxib (0.185 mmol/kg)[4]
1,5-Diarylpyrazole Derivative (16) 5.7 mg/kgCelecoxib (23 mg/kg)[8]
1,2,4-Triazole/Pyrazole Hybrids (16b, 16e, 19b, 19e) 46.98 - 54.45 µmol/kgCelecoxib (76.09 µmol/kg)[6]
Gastric Ulcerogenicity

A significant drawback of non-steroidal anti-inflammatory drugs (NSAIDs) is their potential to cause gastric ulcers. The ulcer index (UI) is a measure of this side effect.

Compound/AnalogueUlcer Index (UI)Reference Drug (UI)Reference
Celecoxib 2.9 - 2.93-[4][6]
Pyrazole Derivative (15) 2.78Celecoxib (2.9)[4]
1,2,4-Triazole/Pyrazole Hybrids (16b, 16e, 19b, 19e) 2.79 - 3.95Ibuprofen (20.25), Celecoxib (2.93)[6]
4,6-diaryl-3-cyanopyridines and 1,3,5-triaryl-2-pyrazolines Up to 85% reduction compared to CelecoxibCelecoxib[9]
Cytotoxicity

The cytotoxic effects of celecoxib and its analogues are often evaluated against various cancer cell lines. This is relevant for investigating their potential as anti-cancer agents, a known off-target effect of some COX-2 inhibitors.

Compound/AnalogueCell Line(s)Cytotoxic EffectReference
Celecoxib KB, Saos-2, 1321NMarked cytotoxic effects[10]
Celecoxib Analogues (3a, 3c, 5b, 5c) MCF-71.4–9.2-fold more potent than celecoxib[11]
Novel Pyrazole Derivatives (11, 12, 15) MCF-7, HT-29Good potency (IC50 = 2.12 - 69.37 µM)[5]
Celecoxib Analogues (D, E, F, G) Hela, MDA-MB-231, HT-29Significant decrease in cell survival[12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoenzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Ovine COX-1 or human recombinant COX-2 enzyme is pre-incubated with the test compound for 10 minutes at 37°C.

  • The reaction is initiated by the addition of arachidonic acid.

  • The rate of TMPD oxidation is measured spectrophotometrically.

  • The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Male Wistar rats (150-200g) are divided into control and treatment groups.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • The test compound or vehicle (for the control group) is administered orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

  • The ED50 value is determined from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cells are seeded in a 96-well plate and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compound and incubated for a further 24-48 hours.

  • MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Visualizations

COX-2 Signaling Pathway

The following diagram illustrates the cyclooxygenase-2 (COX-2) pathway, which is the primary target of celecoxib and its analogues. Inflammatory stimuli trigger the induction of COX-2, leading to the production of prostaglandins that mediate inflammation and pain.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 Cyclooxygenase-2 (COX-2) Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Hydrolysis PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Metabolism Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerization Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Celecoxib_Analogues Celecoxib & Analogues Celecoxib_Analogues->COX2 Inhibits

Caption: The COX-2 signaling pathway and the inhibitory action of celecoxib analogues.

Experimental Workflow for Evaluation of Celecoxib Analogues

This diagram outlines a typical workflow for the synthesis and biological evaluation of novel celecoxib analogues.

Experimental_Workflow Synthesis Synthesis of Celecoxib Analogues from Pyrazole Precursors In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening COX_Inhibition COX-1/COX-2 Inhibition Assay (IC50 Determination) In_Vitro_Screening->COX_Inhibition Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) In_Vitro_Screening->Cytotoxicity In_Vivo_Studies In Vivo Studies (for promising candidates) COX_Inhibition->In_Vivo_Studies Anti_Inflammatory Anti-inflammatory Activity (Carrageenan-induced Paw Edema) In_Vivo_Studies->Anti_Inflammatory Ulcerogenicity Ulcerogenicity Assessment (Gastric Ulcer Index) In_Vivo_Studies->Ulcerogenicity Lead_Optimization Lead Optimization Anti_Inflammatory->Lead_Optimization Ulcerogenicity->Lead_Optimization

Caption: A general experimental workflow for the development of novel celecoxib analogues.

References

In-Silico QSAR Studies of Pyrazolone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][2] Quantitative Structure-Activity Relationship (QSAR) studies are crucial in-silico techniques that correlate the biological activity of compounds with their physicochemical properties, providing insights for the rational design of more potent and selective drug candidates.[1][3] This guide offers a comparative analysis of various in-silico QSAR studies performed on pyrazolone derivatives, presenting key data, experimental protocols, and a generalized workflow for such studies.

Comparative Analysis of QSAR Studies

The following tables summarize the findings from different QSAR studies on pyrazolone compounds, focusing on their antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity
Study ReferenceOrganism(s)QSAR ModelKey DescriptorsStatistical Parameters
Arora K, et al.[1][3][4]Bacterial and fungal microbes3D-QSARNot specified in abstractr² values up to 0.999, Standard Error: 0.020 to 0.060
Saluja V, et al.[5][6]Alternaria solani3D-QSARNot specified in abstractNot specified in abstract
Anti-inflammatory Activity
Study ReferenceTarget/AssayQSAR ModelKey DescriptorsStatistical Parameters
Antre RV, et al.Cyclooxygenase (COX) inhibition2D-QSARThermodynamic, spatial, electronic, and topological parametersNot specified in abstract
Anonymous[7]Analgesic activityQSARNot specified in abstractStatistically significant and cross-validated model
Anticancer Activity
Study ReferenceCell Line(s)QSAR ModelKey DescriptorsStatistical Parameters
Daoui O, et al.[8]PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN, NUGC2D-QSARNot specified in abstractHigh correlation coefficient and other statistical parameters
Anonymous[9]TRAP1 Kinase Inhibitors3D-QSARNot specified in abstractR² = 0.96, Q² = 0.57, R² CV = 0.58
Anonymous[10]PLK1 InhibitorsHybrid 3D-QSAR (CoMFA/CoMSIA)Steric, electrostatic, and hydrophobic fieldsCoMFA: q² = 0.628, r² = 0.905; CoMSIA: q² = 0.580, r² = 0.895
Anonymous[11]RET Kinase Inhibitors3D-QSARNot specified in abstractNot specified in abstract
Anonymous[12]EGFR Inhibitors2D-QSAR and 3D-QSAR (CoMFA/CoMSIA)Not specified in abstract2D-QSAR: R²train = 0.9816, Q² = 0.9668, R²test = 0.6952; CoMFA: R²train = 0.975, Q² = 0.664; CoMSIA: R²train = 0.938, Q² = 0.614

Experimental and Computational Protocols

A generalized workflow for in-silico QSAR studies of pyrazolone compounds can be outlined as follows, based on the methodologies reported in the cited literature.

Dataset Preparation

A series of pyrazolone derivatives with their corresponding biological activities (e.g., IC50, MIC) are collected.[9][11] The biological activity data is typically converted to a logarithmic scale (e.g., pIC50) for QSAR analysis.[9] The dataset is then divided into a training set for model generation and a test set for external validation.[9]

Molecular Modeling and Descriptor Calculation

The 2D or 3D structures of the pyrazolone compounds are generated using molecular modeling software such as Chem-Draw or SYBYL-X.[9][11] The structures are then optimized to their lowest energy conformation using force fields like Tripos.[11] A variety of molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters, are calculated for each molecule. For 3D-QSAR studies like CoMFA and CoMSIA, the molecules are aligned based on a common scaffold.

QSAR Model Development

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

Model Validation

The developed QSAR models are rigorously validated to assess their robustness and predictive ability.[10] Internal validation is often performed using the leave-one-out (LOO) or leave-n-out cross-validation method (q²). External validation is carried out by predicting the biological activity of the test set compounds, which were not used in the model development. The predictive power is evaluated by parameters like R²pred.[12]

Visualizing the QSAR Workflow

The following diagram illustrates the typical workflow of an in-silico QSAR study.

References

A Comparative Analysis of the Anti-Inflammatory Activity of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, most notably leading to the creation of selective COX-2 inhibitors like Celecoxib.[1][2] Pyrazole carboxamide derivatives, in particular, have emerged as a promising class of compounds with significant anti-inflammatory potential. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the advancement of novel anti-inflammatory drug discovery.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary anti-inflammatory mechanism of many pyrazole carboxamide derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2][3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds aim to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2][4]

The key steps in this signaling pathway are:

  • Inflammatory Stimuli: Signals such as cytokines and pathogens trigger the release of arachidonic acid from the cell membrane.

  • COX Enzyme Action: Arachidonic acid is converted into prostaglandin H2 (PGH2) by COX-1 and COX-2.

  • Prostaglandin Synthesis: PGH2 is further metabolized into various prostaglandins (PGE2, PGI2, etc.) that promote inflammation, pain, and fever.

  • Inhibition by Pyrazole Carboxamides: These derivatives bind to the active site of the COX enzymes, preventing the conversion of arachidonic acid and thereby reducing the production of inflammatory prostaglandins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 PGH2 PGH2 COX-1->PGH2 COX-2->PGH2 Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins (PGE2, PGI2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2)->Inflammation, Pain, Fever Pyrazole Carboxamide Derivatives Pyrazole Carboxamide Derivatives Pyrazole Carboxamide Derivatives->COX-2 Inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Phospholipids Activates Phospholipase A2

Figure 1: Simplified signaling pathway of pyrazole carboxamide derivatives' anti-inflammatory action.

Comparative In Vitro COX Inhibition

The in vitro evaluation of COX-1 and COX-2 inhibition is a critical step in assessing the potency and selectivity of pyrazole carboxamide derivatives. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), quantifies the compound's preference for inhibiting COX-2. A higher SI value is desirable for reducing the risk of gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2Reference DrugReference Drug COX-1 IC50 (µM)Reference Drug COX-2 IC50 (µM)Reference Drug SI for COX-2
3b 0.463.820.12Ketoprofen-0.1640.21
3d -4.921.14Ketoprofen-0.1640.21
3g -2.651.68Ketoprofen-0.1640.21
12 -0.049253.1Celecoxib-0.055179.4
13 -0.057201.8Celecoxib-0.055179.4
14 -0.054214.8Celecoxib-0.055179.4
15 -0.98 (ED50)4.89Celecoxib-1.54 (ED50)4.93

Data compiled from multiple sources.[2][5] Note: ED50 values for compound 15 and Celecoxib in one study represent the effective dose for 50% inhibition.

Comparative In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of new compounds. The percentage of edema inhibition is measured at different time points after administration of the test compound and the inflammatory agent (carrageenan).

CompoundDose (mg/kg)Time (h)% Edema InhibitionReference DrugReference Dose (mg/kg)Reference % Edema Inhibition
179 -377.27Indomethacin-74.82
179 -581.00Indomethacin-80.32
14b --28.6-30.9Indomethacin--
15b --28.6-30.9Indomethacin--
22 --28.6-30.9Indomethacin--

Data compiled from multiple sources.[6][7]

Experimental Protocols

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

G Enzyme Preparation Prepare human recombinant COX-2 and ovine COX-1 isoenzymes Compound Incubation Incubate enzyme with various concentrations of test compound Enzyme Preparation->Compound Incubation Substrate Addition Add arachidonic acid (substrate) Compound Incubation->Substrate Addition Reaction Allow enzymatic reaction to proceed Substrate Addition->Reaction Quantification Quantify prostaglandin E2 (PGE2) production using an immunoassay kit Reaction->Quantification IC50 Calculation Calculate IC50 values from dose-response curves Quantification->IC50 Calculation

Figure 2: Workflow for the in vitro COX inhibition assay.

Detailed Methodology:

  • Enzyme Source: Human recombinant COX-2 and ovine COX-1 isoenzymes are commonly used.[2]

  • Incubation: The enzyme is pre-incubated with various concentrations of the pyrazole carboxamide derivative or a reference drug.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory effects of compounds.

G Animal Grouping Group rats and administer test compounds or vehicle Inflammation Induction Inject carrageenan into the sub-plantar region of the hind paw Animal Grouping->Inflammation Induction Paw Volume Measurement Measure paw volume at specified time intervals using a plethysmometer Inflammation Induction->Paw Volume Measurement Data Analysis Calculate the percentage of edema inhibition Paw Volume Measurement->Data Analysis

Figure 3: Workflow for the carrageenan-induced paw edema assay.

Detailed Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Conclusion

Pyrazole carboxamide derivatives continue to be a fertile ground for the discovery of novel anti-inflammatory agents. The data presented highlights the potential of these compounds, with several demonstrating potent and selective COX-2 inhibition in vitro and significant anti-inflammatory activity in vivo. The structure-activity relationship (SAR) studies within this class are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Further research focusing on long-term efficacy and safety profiles will be essential in translating these promising preclinical findings into clinically effective therapeutics.

References

Beyond Hydrazine: A Comparative Guide to Alternative Reagents for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry. However, the classical reliance on hydrazine and its derivatives for pyrazole synthesis is increasingly scrutinized due to safety and toxicity concerns. This guide provides an objective comparison of alternative reagents, supported by experimental data, to empower informed decisions in the synthesis of these vital heterocyclic compounds.

The traditional Knorr pyrazole synthesis, reacting a 1,3-dicarbonyl compound with hydrazine, is a robust and widely used method. Yet, the hazardous nature of hydrazine hydrate necessitates the exploration of safer and more environmentally benign alternatives. This document details the performance of several such alternatives—semicarbazide hydrochloride, thiosemicarbazide, and hydroxylamine hydrochloride—and explores a prominent hydrazine-free approach through 1,3-dipolar cycloaddition.

Performance Comparison of Hydrazine Alternatives

The selection of a reagent for pyrazole synthesis impacts reaction conditions, yields, and substrate scope. The following table summarizes the performance of hydrazine and its alternatives in the synthesis of pyrazoles, primarily from 1,3-dicarbonyl compounds or their equivalents.

ReagentKey Features & ApplicationsTypical Reaction ConditionsTypical Yield (%)
Hydrazine Hydrate - The most common and simple hydrazine source for N-unsubstituted pyrazoles.[1] - Highly reactive and often used in excess.Reflux in ethanol or acetic acid.[1]66-95[1]
Semicarbazide Hydrochloride - A stable, non-volatile, and less toxic alternative to hydrazine. - "On water" synthesis offers a green and efficient method.[2]Gentle reflux in water.85-98[3]
Thiosemicarbazide - Used for the synthesis of 1-thiocarbamoyl pyrazole derivatives.[4] - Can be a precursor to various heterocyclic compounds.[5]Reflux in ethanolic NaOH.[4]71-73[4]
Hydroxylamine Hydrochloride - Reacts with α,β-unsaturated ketones to form isoxazoline intermediates, which can then be converted to pyrazoles.[4] - Can also react with 1,3-diketones.Reflux in ethanol with a base (e.g., NaOH).[4]80-85 (for isoxazoline)
Diazo Compounds (1,3-Dipolar Cycloaddition) - A hydrazine-free method. - Reacts with alkynes to form pyrazoles.[6] - Can be performed under solvent-free conditions.[6]Heating, often without a solvent.High yields, often >90

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

Protocol 1: Classical Knorr Pyrazole Synthesis with Hydrazine Hydrate

This protocol describes the standard synthesis of a pyrazole from a 1,3-dicarbonyl compound using hydrazine hydrate.

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Hydrazine hydrate (1.0-1.2 eq)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: "On Water" Pyrazole Synthesis with Semicarbazide Hydrochloride

This green and efficient method utilizes water as the solvent and semicarbazide hydrochloride as a safer alternative to hydrazine.[2]

Objective: To synthesize N-unsubstituted pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles.

Materials:

  • 4-Aryl(hetaryl, alkyl)-2,4-diketoester or 1,3-diketone (1.0 eq)

  • Semicarbazide hydrochloride (1.1 eq)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • A suspension of the 1,3-dicarbonyl compound (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in water (5-10 mL per mmol of dicarbonyl) is placed in a round-bottom flask.

  • The mixture is gently refluxed with stirring for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold water, and dried. Purification is often not required.[2]

Protocol 3: Pyrazole Synthesis with Thiosemicarbazide

This method yields 1-thiocarbamoyl pyrazole derivatives from α,β-unsaturated ketones.[4]

Objective: To synthesize 1-thiocarbamoyl pyrazole derivatives.

Materials:

  • α,β-Unsaturated ketone (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 eq) in ethanol, add thiosemicarbazide (1.0 eq) and a catalytic amount of NaOH.

  • The reaction mixture is heated at reflux for 2-3 hours.[4]

  • After cooling, the solvent is evaporated, and the residue is treated with water.

  • The solid product is filtered, washed with water, and recrystallized from a suitable solvent.

Protocol 4: Isoxazoline Formation with Hydroxylamine Hydrochloride

This protocol describes the initial step in a two-step pyrazole synthesis from an α,β-unsaturated ketone, involving the formation of an isoxazoline intermediate.[4]

Objective: To synthesize an isoxazoline derivative.

Materials:

  • α,β-Unsaturated ketone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve the α,β-unsaturated ketone (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) to the solution.

  • Heat the mixture to reflux for 2-3 hours.[4]

  • After cooling, the reaction mixture is poured into cold water.

  • The precipitated solid is filtered, washed with water, and dried.

Protocol 5: Hydrazine-Free Pyrazole Synthesis via 1,3-Dipolar Cycloaddition

This method avoids the use of any hydrazine derivative by employing the cycloaddition of a diazo compound with an alkyne.[6]

Objective: To synthesize a pyrazole via a [3+2] cycloaddition.

Materials:

  • Diazo compound (e.g., ethyl diazoacetate) (1.0 eq)

  • Alkyne (e.g., dimethyl acetylenedicarboxylate) (1.0-1.2 eq)

  • Round-bottom flask

  • Magnetic stirrer and hotplate (or oil bath)

Procedure:

  • In a round-bottom flask, the diazo compound (1.0 eq) and the alkyne (1.0-1.2 eq) are mixed.

  • For solvent-free conditions, the mixture is heated with stirring. The reaction temperature and time will vary depending on the substrates (e.g., 80-120 °C for several hours).

  • The reaction can be monitored by TLC or NMR.

  • Upon completion, the product can often be used without further purification. If necessary, purification can be achieved by column chromatography or recrystallization.[6]

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction pathways for the synthesis of pyrazoles using hydrazine and its alternatives.

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis with Hydrazine cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Step1 Nucleophilic Attack Dicarbonyl->Step1 Hydrazine Hydrazine Hydrazine->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Dihydropyrazole Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Pyrazole Pyrazole Step3->Pyrazole

Figure 1: General mechanism of the Knorr pyrazole synthesis.

Semicarbazide_Mechanism Pyrazole Synthesis with Semicarbazide Hydrochloride cluster_reactants Reactants cluster_mechanism Proposed Reaction Pathway cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Step1 Initial Condensation Dicarbonyl->Step1 Semicarbazide Semicarbazide Hydrochloride Semicarbazide->Step1 Intermediate1 Semicarbazone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Pyrazole-1-carboxamide Intermediate Step2->Intermediate2 Step3 Hydrolysis and Decarboxylation Intermediate2->Step3 Pyrazole N-Unsubstituted Pyrazole Step3->Pyrazole

Figure 2: Proposed mechanism for pyrazole synthesis using semicarbazide.

Dipolar_Cycloaddition [3+2] Dipolar Cycloaddition for Pyrazole Synthesis cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_product Product Diazo Diazo Compound Step1 Concerted [3+2] Cycloaddition Diazo->Step1 Alkyne Alkyne Alkyne->Step1 Intermediate1 Pyrazolenine Intermediate Step1->Intermediate1 Step2 Aromatization Intermediate1->Step2 Pyrazole Pyrazole Step2->Pyrazole

Figure 3: Mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.

Conclusion

The synthesis of pyrazoles is a mature field, yet the drive for safer and more sustainable chemical practices continues to fuel innovation. Semicarbazide hydrochloride emerges as a particularly promising alternative to hydrazine, offering comparable or even superior yields under greener reaction conditions. Thiosemicarbazide and hydroxylamine hydrochloride provide pathways to functionalized pyrazole precursors, expanding the synthetic toolbox. For a complete departure from hydrazine-based reagents, 1,3-dipolar cycloaddition of diazo compounds presents an efficient and high-yielding strategy.

The choice of reagent will ultimately depend on the specific synthetic goals, desired substitution patterns, and the importance of adhering to green chemistry principles. This guide provides the necessary data and protocols to assist researchers in making an informed and responsible choice for their pyrazole synthesis endeavors.

References

Safety Operating Guide

Proper Disposal of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, ensuring operational safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach, treating it as hazardous chemical waste, is mandatory.

Hazard Assessment and Waste Profile

Due to its chemical structure as a pyrazole derivative, this compound should be handled as a potentially hazardous substance. Pyrazole derivatives are known for a wide range of biological activities and potential toxicities. Therefore, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged into the sewer system or disposed of in regular trash.[1]

Key Hazards of Structurally Similar Compounds:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.

PPE CategorySpecific Requirements
Hand Protection Wear appropriate protective gloves.
Eye/Face Protection Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[3][4]
Respiratory Protection If handling powders or generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Step-by-Step Disposal Protocol

The following procedure outlines the steps for the safe disposal of this compound.

  • Waste Collection:

    • Collect waste in a designated, compatible, and properly sealed hazardous waste container.[1] The container should be in good condition with a secure, tight-fitting lid.[1]

    • Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[1]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[6]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.[1][2]

    • Keep the container away from incompatible materials such as strong oxidizing agents.[4]

  • Spill Management:

    • In case of a spill, prevent further leakage if it is safe to do so.[2]

    • For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable disposal container.[3][4]

    • For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place it in a sealed container for disposal.[7]

    • Ensure adequate ventilation during cleanup.[2]

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • The material will likely be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Contaminated Material Disposal:

    • Any materials, such as gloves, weighing paper, or absorbent pads, that come into direct contact with this compound must also be disposed of as hazardous waste.

    • Contaminated clothing should be removed immediately and washed before reuse.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound waste is_sds_available Is a specific Safety Data Sheet (SDS) available? start->is_sds_available treat_as_hazardous Treat as hazardous chemical waste is_sds_available->treat_as_hazardous No follow_sds Follow disposal instructions in the SDS is_sds_available->follow_sds Yes collect_waste Collect in a labeled, compatible container treat_as_hazardous->collect_waste follow_sds->collect_waste store_safely Store in a designated hazardous waste area collect_waste->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_safely->contact_ehs end End: Proper Disposal contact_ehs->end HazardRationale Rationale for Hazardous Waste Classification compound This compound pyrazole_class Member of the Pyrazole Derivative Class compound->pyrazole_class known_hazards Structurally Similar Compounds Exhibit: - Skin Irritation - Serious Eye Irritation - Respiratory Irritation pyrazole_class->known_hazards conservative_approach Conservative Approach in Absence of Specific SDS known_hazards->conservative_approach hazardous_waste Classify as Hazardous Chemical Waste conservative_approach->hazardous_waste

References

Essential Safety and Operational Guide for Handling Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safe handling and disposal of this substance in a laboratory setting.

I. Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This equipment is essential to protect against potential skin, eye, and respiratory irritation.[1][2][3][4]

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesSafety glasses with side shields are the minimum requirement.[1][5] Chemical safety goggles are recommended for splash protection.[3][4]
Face ShieldRecommended when there is a significant risk of splashing.[3]
Hand Protection GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged handling, consider double gloving or using thicker, chemical-resistant gloves.[1] Always inspect gloves before use and remove them properly to avoid skin contact.
Body Protection Lab CoatA flame-retardant lab coat should be worn and kept buttoned to protect skin and clothing.[3][5]
Full-Length Pants and Closed-Toe ShoesThese are mandatory to protect the lower body and feet from potential spills.[1][5]
Respiratory Protection Respirator (if necessary)Use a NIOSH-approved respirator (e.g., N95) if working in a poorly ventilated area or when the formation of dust is likely.[3] All handling of the powder should ideally be done in a chemical fume hood to minimize inhalation risk.[6]

II. Operational Plan: Step-by-Step Handling Procedure

This section details the procedural steps for the safe handling of this compound, from preparation to the completion of the experimental work.

A. Preparation:

  • Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment for the specific experiment.

  • Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily available.

  • Fume Hood: All manipulations of the solid compound that could generate dust should be performed inside a certified chemical fume hood to ensure adequate ventilation.[6]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

B. Handling:

  • Weighing and Transfer:

    • Carefully weigh the desired amount of the compound on weighing paper or in a suitable container within the fume hood.

    • Avoid creating dust by handling the powder gently.[7]

    • Use a spark-proof spatula for transfers.[7]

  • In Case of a Spill:

    • If a spill occurs, prevent further dispersion of the dust.

    • For small spills, gently sweep up the material using an inert absorbent material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[6][8]

    • Avoid raising dust during cleanup.

    • Ensure the area is decontaminated after the spill is cleaned up.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8][9]

    • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][9]

    • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison control center or doctor.[9]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

C. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[8]

III. Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Waste Collection:

    • All disposable materials contaminated with this compound (e.g., gloves, weighing paper, absorbent materials from spills) should be placed in a designated, sealed hazardous waste container.

  • Chemical Waste:

    • Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Disposal Procedure:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Ensure that the waste is handled by licensed waste carriers.[6]

IV. Visual Guides

The following diagrams illustrate the workflow for safe handling and the hierarchy of hazard controls.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Hazard Assessment & PPE Donning Weigh Weighing & Transfer Prep->Weigh Proceed to handling Experiment Experimental Use Weigh->Experiment Decon Decontaminate Work Area Experiment->Decon After experiment Waste Segregate & Seal Waste Decon->Waste Dispose Dispose via Licensed Carrier Waste->Dispose HazardControls Hierarchy of Hazard Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。